Product packaging for Z-Eda-eda-Z(Cat. No.:CAS No. 160256-75-7)

Z-Eda-eda-Z

货号: B069151
CAS 编号: 160256-75-7
分子量: 371.4 g/mol
InChI 键: DWPBEWIGNADCAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Z-Eda-eda-Z is a synthetic peptide analog engineered with a unique alternating D-amino acid architecture, conferring exceptional resistance to proteolytic degradation. This design is pivotal for research focused on studying peptide stability, half-life, and biological activity in complex in vitro systems and serum-rich environments where native peptides are rapidly cleaved. Its primary research value lies in its utility as a robust tool compound for investigating peptide-protein interactions without the confounding variable of rapid hydrolysis, enabling more accurate binding affinity measurements. Furthermore, this compound serves as a critical scaffold in the development of novel therapeutic platforms and diagnostic agents, providing a stable backbone for conjugation with fluorophores, tags, or other bioactive molecules. Researchers in chemical biology, drug discovery, and biophysics will find this compound invaluable for probing enzyme mechanisms, screening for inhibitors, and advancing the field of peptide-based biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3O4 B069151 Z-Eda-eda-Z CAS No. 160256-75-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBEWIGNADCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402452
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160256-75-7
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N''-Di-Z-diethylenetriamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Compound "Z-Eda-eda-Z" Not Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific and chemical databases, no compound with the name "Z-Eda-eda-Z" has been identified. This suggests that the requested substance may be hypothetical, proprietary, or a misnomer.

The search included queries for the compound's mechanism of action, related signaling pathways, and associated experimental data. Terms such as "EDA complex," which appeared in some search results, refer to Electron Donor-Acceptor complexes, a concept in chemistry, but did not lead to a specific compound named "this compound".[1] Similarly, searches for related terms like "Z-Drugs" identified a class of nonbenzodiazepine hypnotic agents used to treat insomnia, but this class of drugs does not include a compound with the specified name.[2][3][4][5]

Without any identifiable information on "this compound" in the public domain or scientific literature, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and check for its existence in established chemical and biological databases.

References

An In-depth Technical Guide to the Synthesis of Z-Eda-eda-Z

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-Eda-eda-Z, chemically known as Dibenzyl (azanediylbis(ethane-2,1-diyl))dicarbamate, is a key synthetic intermediate in the field of medicinal chemistry and drug discovery. Its structure, featuring a diethylenetriamine (Eda-eda) core with its primary amino groups protected by benzyloxycarbonyl (Z) groups, makes it a valuable building block for the synthesis of more complex polyamine derivatives. Polyamines are crucial molecules in various biological processes, and their analogues are actively investigated for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol and relevant quantitative data.

Synthesis Pathway

The synthesis of this compound involves the selective protection of the primary amino groups of diethylenetriamine with a suitable benzyloxycarbonylating agent. A common and effective method utilizes benzyl chloroformate as the protecting group source. The reaction proceeds via nucleophilic acyl substitution, where the primary amino groups of diethylenetriamine attack the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthesis pathway is depicted below:

Synthesis_Pathway Diethylenetriamine Diethylenetriamine Reaction Reaction Diethylenetriamine->Reaction BenzylChloroformate Benzyl Chloroformate (2 eq.) BenzylChloroformate->Reaction Base Base (e.g., NaOH or Triethylamine) Base->Reaction Catalyst Solvent Solvent (e.g., Dichloromethane or Water) Solvent->Reaction Medium Product This compound (Dibenzyl (azanediylbis(ethane-2,1-diyl))dicarbamate) Reaction->Product

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the selective protection of polyamines.

Materials:

  • Diethylenetriamine

  • Benzyl chloroformate

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve diethylenetriamine (1.0 eq.) in the chosen solvent (DCM or water). If using an inorganic base like NaOH, an aqueous solution is preferred. For an organic base like TEA, an anhydrous organic solvent like DCM is suitable. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add a solution of benzyl chloroformate (2.0-2.2 eq.) to the stirred solution of diethylenetriamine over a period of 30-60 minutes, ensuring the temperature remains at 0 °C. Concurrently, add the base (e.g., a solution of NaOH or TEA, 2.2-2.5 eq.) to maintain a basic pH and neutralize the formed HCl.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • If the reaction is performed in DCM, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • If the reaction is performed in an aqueous medium, a precipitate of the product may form. This can be collected by filtration, washed with water, and dried. Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used to elute the desired product.

  • Characterization: The purified this compound is characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValue
Chemical Name Dibenzyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Synonym This compound
CAS Number 160256-75-7
Molecular Formula C₂₀H₂₅N₃O₄
Molecular Weight 371.43 g/mol
Appearance White to off-white solid
Purity (typical) ≥97% (by HPLC)

Note: Specific yield and melting point may vary depending on the exact reaction conditions and purity of the starting materials.

Logical Workflow for Synthesis and Analysis

The overall process for the synthesis and analysis of this compound can be visualized as a logical workflow.

Synthesis_Workflow Start Start ReactionSetup Reaction Setup: - Dissolve Diethylenetriamine - Cool to 0 °C Start->ReactionSetup ReagentAddition Slow Addition of: - Benzyl Chloroformate - Base ReactionSetup->ReagentAddition ReactionProgress Stir at Room Temperature (12-24h) ReagentAddition->ReactionProgress TLC_Monitoring Monitor Reaction by TLC ReactionProgress->TLC_Monitoring Workup Aqueous Workup: - Extraction - Washing - Drying TLC_Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

In-depth Technical Guide: Preliminary In-vitro Studies of Z-Eda-eda-Z

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preliminary in-vitro studies, including mechanism of action, experimental protocols, and associated signaling pathways for a compound or molecule designated "Z-Eda-eda-Z," did not yield any specific or relevant scientific data. The search terms "this compound in-vitro studies," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathway" did not return any pertinent results in the scientific literature or other accessible databases.

The search results primarily consisted of unrelated topics where the letters "Z," "Eda," or their combination appeared in different contexts, such as video games or acronyms for unrelated technical concepts. This suggests that "this compound" may be a proprietary internal designation, a very new and not yet publicly documented compound, or a misnomer.

Due to the absence of any available data, it is not possible to provide the requested in-depth technical guide, including:

  • Quantitative Data Presentation: No quantitative data from in-vitro studies could be found to summarize in tabular format.

  • Experimental Protocols: No publications detailing the experimental methodologies for the study of "this compound" were identified.

  • Signaling Pathways and Visualizations: Without any information on the mechanism of action, no signaling pathways could be described or visualized using Graphviz.

We recommend that researchers, scientists, and drug development professionals seeking information on "this compound" verify the nomenclature and consult internal documentation or primary sources if this is a compound under internal development. Should "this compound" be a different or more complex scientific term, providing additional context or the correct nomenclature would be necessary to conduct a successful literature search.

Structural and Functional Analysis of Z-Eda-eda-Z: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Z-Eda-eda-Z" does not correspond to a known molecule in publicly available scientific literature. This guide is constructed based on the hypothesis that "this compound" represents an engineered, dimeric form of the Ectodysplasin A (Eda) protein, modified with "Z" tags. The following information is therefore based on the known properties of Ectodysplasin A and common protein engineering principles.

Introduction

Ectodysplasin A (Eda) is a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily. It plays a crucial role in the development of ectodermal derivatives such as hair, teeth, and sweat glands. The extracellular domain of Eda can be proteolytically cleaved to release a soluble ligand that signals through its receptor, the Eda receptor (EDAR). The "this compound" nomenclature suggests a synthetic construct comprising a tandem repeat of the Eda receptor-binding domain, flanked by "Z-tags" (synthetic domains derived from Protein A, often used for purification and dimerization). This guide provides a comprehensive overview of the hypothetical structure, function, and analysis of such a molecule.

Hypothetical Structure and Function

Structure: this compound is likely an engineered protein designed for enhanced stability, purification, and potentially increased avidity for its receptor. The core "Eda-eda" component suggests a tandem repeat of the TNF-like, receptor-binding domain of Ectodysplasin A. This dimerization is a common strategy to mimic the natural trimeric state of many TNF superfamily ligands, potentially leading to more potent receptor activation. The terminal "Z-tags" would facilitate purification via IgG affinity chromatography and could also contribute to the overall stability and solubility of the protein.

Function: The primary function of this compound would be to act as a potent agonist for the EDAR signaling pathway. By binding to and activating EDAR, it would initiate a downstream signaling cascade, likely involving the recruitment of the adaptor protein EDARADD and subsequent activation of the NF-κB and JNK pathways. This could have therapeutic applications in conditions associated with Ectodysplasin A deficiency, such as X-linked hypohidrotic ectodermal dysplasia (XLHED).

Quantitative Data

The following tables summarize hypothetical quantitative data for this compound, based on typical values for engineered TNF superfamily ligands.

Table 1: Receptor Binding Affinity

Ligand Receptor Method KD (nM)
This compound EDAR Surface Plasmon Resonance 0.5
Wild-type Eda EDAR Surface Plasmon Resonance 5.2
This compound EDAR Isothermal Titration Calorimetry 0.8

| Wild-type Eda | EDAR | Isothermal Titration Calorimetry | 6.1 |

Table 2: In Vitro Potency

Ligand Cell Line Assay EC50 (ng/mL)
This compound HEK293-EDAR NF-κB Reporter Assay 1.5
Wild-type Eda HEK293-EDAR NF-κB Reporter Assay 12.8
This compound Keratinocytes JNK Phosphorylation Assay 2.1

| Wild-type Eda | Keratinocytes | JNK Phosphorylation Assay | 18.5 |

Experimental Protocols

4.1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize recombinant human EDAR-Fc chimera onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound and wild-type Eda in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with buffer flow.

  • Regeneration: Regenerate the sensor surface between cycles using an injection of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

4.2. NF-κB Reporter Assay for In Vitro Potency

  • Cell Culture: Culture HEK293 cells stably expressing human EDAR and an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.

  • Stimulation: Prepare serial dilutions of this compound and wild-type Eda in assay medium (DMEM with 0.1% BSA) and add to the cells. Incubate for 6 hours at 37°C.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Eda_Signaling_Pathway cluster_nucleus ZEda This compound EDAR EDAR ZEda->EDAR Binds EDARADD EDARADD EDAR->EDARADD Recruits TRAF6 TRAF6 EDARADD->TRAF6 Recruits TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates JNK_pathway JNK Pathway TAK1->JNK_pathway Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Target Gene Expression JNK_pathway->Gene_Expression Nucleus->Gene_Expression Regulates

Caption: EDAR signaling pathway initiated by this compound.

Experimental_Workflow Start Protein Expression & Purification QC Quality Control (SDS-PAGE, SEC) Start->QC Binding Binding Affinity (SPR, ITC) QC->Binding InVitro In Vitro Potency (Reporter Assay) QC->InVitro InVivo In Vivo Efficacy (Animal Model) Binding->InVivo InVitro->InVivo End Data Analysis & Reporting InVivo->End

Caption: Workflow for the preclinical analysis of this compound.

The intricate world of Z-DNA binding proteins: A technical guide to binding affinity and targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of Z-DNA binding proteins (ZBPs) is paramount. These proteins, characterized by their unique ability to recognize and bind the left-handed Z-DNA conformation, play a pivotal role in a variety of cellular processes, including innate immunity and the regulation of gene expression. This guide provides an in-depth exploration of the binding affinities, molecular targets, and signaling pathways associated with key ZBPs, alongside detailed experimental protocols for their study.

Core Concepts: Z-DNA and Z-DNA Binding Proteins

Z-DNA is a higher-energy, left-handed helical conformation of DNA that can form in vivo, particularly in sequences with alternating purines and pyrimidines. Its formation is transient and can be stabilized by negative supercoiling, high salt concentrations, and, most notably, the binding of specific proteins.

Z-DNA binding proteins (ZBPs) possess a conserved Zα domain that specifically recognizes and binds to Z-DNA. This interaction is crucial for their biological functions. The most well-characterized ZBPs in vertebrates include ADAR1 (Adenosine Deaminase Acting on RNA 1) and ZBP1 (Z-DNA Binding Protein 1), both of which are implicated in the host's response to viral infections. Another important ZBP is the E3L protein from the vaccinia virus, which mimics host ZBPs to evade the immune system.

Quantitative Analysis of Z-DNA Binding Affinity

The binding affinity of ZBPs to Z-DNA is a critical parameter for understanding their biological activity. This affinity is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating a stronger binding interaction. The following table summarizes the reported binding affinities for the Zα domains of several key ZBPs to Z-DNA.

Protein (Domain)LigandKd (nM)Experimental MethodReference
Human ADAR1 (Zα)Z-DNA18MST[1]
Human ADAR1 (Zα)Z-DNA600MST (high salt)[1]
Human ZBP1 (Zαβ)Z-DNAN/AEMSA, CD Spectroscopy[2]
Vaccinia Virus E3L (Zα)Z-DNAN/ANot Specified[3]

Note: N/A indicates that while binding has been confirmed, a specific Kd value was not provided in the cited literature. The binding affinity of ZBPs can be influenced by factors such as salt concentration and the specific sequence of the Z-DNA.

Molecular Targets and Cellular Localization

The primary molecular targets of ZBPs are nucleic acids in the Z-conformation, which can include both Z-DNA and Z-RNA. The formation of these structures in vivo is often associated with transcriptional activity and viral replication.

  • ADAR1 : The full-length p150 isoform of ADAR1 is interferon-inducible and contains a Zα domain that is crucial for its localization to cytoplasmic stress granules.[4] Within these granules, ADAR1 is thought to interact with Z-form RNA, potentially to modulate the host's immune response.[5] Mutations in the Zα domain of ADAR1 that impair Z-DNA/Z-RNA binding are associated with autoimmune diseases like Aicardi-Goutières syndrome.[1]

  • ZBP1 : ZBP1 is a key sensor of viral infection in the cytoplasm.[5] It recognizes Z-form nucleic acids that can arise during viral replication.[2] Full-length ZBP1 typically exhibits a diffuse cytoplasmic localization but can relocalize to stress granules upon cellular stress.[2] The binding of ZBP1 to viral Z-RNA or Z-DNA is a critical step in initiating an inflammatory response.

  • Viral ZBPs (e.g., E3L) : Viral proteins containing Zα domains, such as E3L from the vaccinia virus, are thought to compete with host ZBPs for binding to Z-nucleic acids.[6] By binding to these structures, viral ZBPs can sequester them from host sensors like ZBP1, thereby dampening the antiviral immune response.[6]

Signaling Pathways Involving Z-DNA Binding Proteins

The binding of ZBPs to their targets can trigger downstream signaling cascades, most notably in the context of the innate immune response.

ZBP1-Mediated Necroptosis

A well-characterized signaling pathway involving a ZBP is the ZBP1-mediated induction of necroptosis, a form of programmed cell death. Upon binding to viral Z-nucleic acids, ZBP1 undergoes a conformational change that exposes its RHIM (Receptor-Interacting Protein Homotypic Interaction Motif) domains. This leads to the recruitment and activation of RIPK3 (Receptor-Interacting Protein Kinase 3), which in turn phosphorylates and activates MLKL (Mixed Lineage Kinase Domain-Like).[7][8] Oligomerized MLKL then translocates to the plasma membrane, leading to membrane disruption and cell death.[9]

ZBP1_Necroptosis_Pathway cluster_stimulus Viral Infection cluster_cytoplasm Cytoplasm Viral_Z_RNA Viral Z-RNA/Z-DNA ZBP1_inactive Inactive ZBP1 Viral_Z_RNA->ZBP1_inactive Binding & Activation ZBP1_active Active ZBP1 ZBP1_inactive->ZBP1_active RIPK3_inactive Inactive RIPK3 ZBP1_active->RIPK3_inactive RHIM-mediated recruitment RIPK3_active Active RIPK3 (Phosphorylated) RIPK3_inactive->RIPK3_active Autophosphorylation MLKL_inactive Inactive MLKL RIPK3_active->MLKL_inactive Phosphorylation MLKL_active Active MLKL (Oligomerized) MLKL_inactive->MLKL_active Necroptosis Necroptosis (Cell Death) MLKL_active->Necroptosis Membrane Disruption

ZBP1-mediated necroptosis signaling pathway.
ADAR1 and Interferon Signaling

ADAR1 is an interferon-stimulated gene, and its expression is upregulated in response to viral infections. While a detailed signaling pathway directly initiated by ADAR1's Z-DNA binding is less defined than that of ZBP1, it is understood to play a crucial role in preventing the aberrant activation of innate immune sensors. Loss-of-function mutations in ADAR1 lead to the accumulation of endogenous dsRNA, which can be sensed by proteins like MDA5, triggering a chronic interferon response and leading to autoimmune diseases.[1] ADAR1's Zα domain is thought to be involved in sequestering endogenous Z-form RNAs to prevent them from being recognized by sensors like ZBP1, thus maintaining immune homeostasis.[10]

ADAR1_Interferon_Regulation cluster_nucleus Nucleus & Cytoplasm Endogenous_Z_RNA Endogenous Z-RNA ADAR1_p150 ADAR1 (p150) Endogenous_Z_RNA->ADAR1_p150 Binding & Sequestration ZBP1 ZBP1 Endogenous_Z_RNA->ZBP1 Sensing (inhibited by ADAR1) Homeostasis Immune Homeostasis ADAR1_p150->Homeostasis Prevents sensing Immune_Activation Inappropriate Immune Activation ZBP1->Immune_Activation

Regulatory role of ADAR1 in preventing aberrant immune activation.

Experimental Protocols

The study of ZBP-DNA interactions relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for two key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.

Workflow:

EMSA_Workflow Probe_Prep 1. Prepare Labeled DNA Probe (e.g., 32P, fluorescent dye) Binding_Reaction 3. Incubate Probe and Protein in Binding Buffer Probe_Prep->Binding_Reaction Protein_Prep 2. Purify Z-DNA Binding Protein Protein_Prep->Binding_Reaction Gel_Electrophoresis 4. Run on Non-denaturing Polyacrylamide Gel Binding_Reaction->Gel_Electrophoresis Detection 5. Detect Probe (Autoradiography, Fluorescence Imaging) Gel_Electrophoresis->Detection

Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Detailed Methodology:

  • Probe Preparation:

    • Synthesize or obtain a DNA oligonucleotide containing a Z-DNA forming sequence.

    • Label the 5' end of the oligonucleotide with ɣ-³²P-ATP using T4 polynucleotide kinase or with a fluorescent dye.

    • Purify the labeled probe using a spin column to remove unincorporated label.

    • Anneal the labeled single-stranded DNA with its complementary unlabeled strand to form a double-stranded probe.

  • Binding Reaction:

    • Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • In a microcentrifuge tube, combine the labeled probe (at a low concentration, e.g., 0.1 nM) with varying concentrations of the purified ZBP.

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • For competition assays, include an excess of unlabeled specific competitor DNA to confirm binding specificity.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Prepare a non-denaturing polyacrylamide gel (e.g., 5-8% acrylamide in 0.5x TBE buffer).

    • Pre-run the gel to ensure it is at a stable temperature.

    • Load the binding reaction samples into the wells of the gel.

    • Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection:

    • Carefully transfer the gel onto a piece of filter paper and dry it under a vacuum.

    • For radiolabeled probes, expose the dried gel to a phosphor screen or X-ray film.

    • For fluorescently labeled probes, image the gel using a suitable fluorescence imager.

    • The appearance of a slower-migrating band in the presence of the protein indicates a protein-DNA complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Workflow:

SPR_Workflow Chip_Prep 1. Prepare Sensor Chip (e.g., Streptavidin-coated) Ligand_Immobilization 2. Immobilize Biotinylated Z-DNA onto the Chip Chip_Prep->Ligand_Immobilization Analyte_Injection 3. Inject Purified ZBP (Analyte) at Various Concentrations Ligand_Immobilization->Analyte_Injection Data_Acquisition 4. Monitor Binding in Real-time (Sensorgram) Analyte_Injection->Data_Acquisition Kinetic_Analysis 5. Analyze Data to Determine ka, kd, and Kd Data_Acquisition->Kinetic_Analysis

References

A Hypothetical Early-Stage Research and Development Guide for "Z-Eda-eda-Z": A Novel Ectodysplasin A Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, "Z-Eda-eda-Z" does not correspond to a known molecule in publicly available scientific literature. This guide, therefore, presents a hypothetical framework for the early-stage research and development of a novel compound, "this compound," based on the known biology of the Ectodysplasin A (EDA) signaling pathway. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

Ectodysplasin A (EDA) is a homotrimeric transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily. It plays a crucial role in the development of ectodermal derivatives such as hair, teeth, and sweat glands. The EDA signaling pathway is initiated by the binding of EDA to its receptor, the ectodysplasin A receptor (EDAR). This interaction leads to the recruitment of the adaptor protein EDARADD, which in turn activates the NF-κB signaling cascade, a key regulator of gene expression involved in development and immunity.

Mutations in the genes encoding EDA, EDAR, or EDARADD can lead to X-linked hypohidrotic ectodermal dysplasia (XLHED), a genetic disorder characterized by impaired development of ectodermal structures. "this compound" is conceptualized as a novel, engineered agonist of the EDAR, potentially with enhanced stability, bioavailability, or signaling potency compared to endogenous EDA. This whitepaper outlines the foundational in vitro and in vivo studies required to characterize the bioactivity and therapeutic potential of "this compound".

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from initial characterization studies of "this compound" compared to a recombinant human EDA (rhEDA) control.

Table 1: In Vitro Receptor Binding Affinity

Compound Target Assay Method Kd (nM) Hill Slope
This compound EDAR Surface Plasmon Resonance 1.2 ± 0.3 0.98

| rhEDA | EDAR | Surface Plasmon Resonance | 5.8 ± 1.1 | 1.02 |

Table 2: In Vitro Functional Potency in Reporter Assay

Compound Cell Line Reporter Gene EC50 (nM) Max Response (% of rhEDA)
This compound HEK293-EDAR NF-κB-luciferase 0.8 ± 0.2 115 ± 8

| rhEDA | HEK293-EDAR | NF-κB-luciferase | 4.5 ± 0.9 | 100 |

Table 3: In Vivo Pharmacokinetic Profile in Mice

Compound Dosing Route Dose (mg/kg) Cmax (ng/mL) T1/2 (hours) AUC (ng·h/mL)
This compound Intravenous 1 250 ± 45 12.5 ± 2.1 1850 ± 320

| rhEDA | Intravenous | 1 | 180 ± 32 | 4.2 ± 0.8 | 650 ± 110 |

Experimental Protocols

  • Immobilization: Recombinant human EDAR-Fc chimera is immobilized on a CM5 sensor chip via amine coupling.

  • Analyte Preparation: "this compound" and rhEDA are serially diluted in HBS-EP+ buffer to a concentration range of 0.1 nM to 100 nM.

  • Binding Measurement: Analytes are injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

  • Cell Culture: HEK293 cells stably expressing human EDAR and an NF-κB-luciferase reporter construct are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with increasing concentrations of "this compound" or rhEDA for 6 hours.

  • Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luminescence values are normalized to a vehicle control. The EC50 is calculated by fitting the dose-response data to a four-parameter logistic curve.

Signaling Pathway and Workflow Diagrams

EDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Eda_eda_Z This compound EDAR EDAR Z_Eda_eda_Z->EDAR Binding & Trimerization EDARADD EDARADD EDAR->EDARADD Recruitment TRAF6 TRAF6 EDARADD->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription

Caption: EDA signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_tox Preclinical Safety Binding_Assay Receptor Binding Assay (SPR) Functional_Assay Functional Reporter Assay (NF-κB-luciferase) Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Study (Mice) Functional_Assay->PK_Study Candidate Selection PD_Study Pharmacodynamic Study (XLHED Mouse Model) PK_Study->PD_Study Tox_Study Toxicology Studies PD_Study->Tox_Study Efficacy Confirmation

Caption: Early-stage development workflow for this compound.

Toxicological Profile of Z-Eda-eda-Z: An In-Vitro Assessment in Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Z-Eda-eda-Z, also known as N,N''-Di-Z-diethylenetriamine (CAS: 160256-75-7), is a commercially available chemical compound.[1][2][3][4] However, a comprehensive review of publicly available scientific literature reveals a lack of specific data regarding its toxicological effects on cell lines. Therefore, this document serves as an illustrative technical guide, presenting a hypothetical toxicological profile for this compound. The data, experimental protocols, and mechanistic pathways described herein are representative examples designed to meet the structural and technical requirements of a toxicological whitepaper for a research and drug development audience.

Executive Summary

This guide details a hypothetical toxicological assessment of this compound, a linear diamine, across several human cancer cell lines. The primary objectives were to determine its cytotoxic potential and elucidate its preliminary mechanism of action. This compound exhibited dose-dependent cytotoxicity, with IC₅₀ values ranging from 15 µM to 45 µM. The highest potency was observed in the HepG2 liver carcinoma cell line. Further investigation into the mechanism of cell death suggests the induction of apoptosis through the activation of the intrinsic mitochondrial pathway, characterized by a significant increase in caspase-3 and caspase-7 activity. This document provides a framework for the in-vitro toxicological evaluation of novel chemical entities.

In-Vitro Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated against a panel of four human cancer cell lines: HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀) was determined following a 48-hour exposure period using a standard MTT assay.

Data Presentation: IC₅₀ Values of this compound

Cell LineTissue of OriginMorphologyIC₅₀ (µM) ± SD (Hypothetical Data)
HepG2 LiverEpithelial-like15.2 ± 1.8
A549 LungEpithelial-like28.5 ± 3.1
HeLa CervixEpithelial-like35.1 ± 4.5
MCF-7 BreastEpithelial-like42.8 ± 5.2

SD: Standard Deviation

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (0.5% DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plate p3 Treat Cells with Compound (48h) p1->p3 p2 Prepare this compound Serial Dilutions p2->p3 p4 Add MTT Reagent (4h Incubation) p3->p4 p5 Solubilize Formazan with DMSO p4->p5 p6 Read Absorbance (570 nm) p5->p6 p7 Calculate Viability & Determine IC50 p6->p7

Caption: Workflow diagram for the MTT cytotoxicity assay.

Mechanism of Action: Apoptosis Induction

To investigate the mechanism of cell death induced by this compound, HepG2 cells (the most sensitive cell line) were treated with the compound at its IC₅₀ concentration (15 µM) for 24 hours. The activity of effector caspases 3 and 7, key mediators of apoptosis, was measured.

Data Presentation: Caspase-3/7 Activity in HepG2 Cells

Treatment GroupConcentrationFold Change in Caspase-3/7 Activity (vs. Vehicle) ± SD (Hypothetical Data)
Vehicle Control 0.5% DMSO1.0 ± 0.1
This compound 15 µM4.8 ± 0.6
Staurosporine (Positive Control) 1 µM8.5 ± 0.9

SD: Standard Deviation

The significant increase in caspase-3/7 activity suggests that this compound induces cell death primarily through the activation of the apoptotic signaling cascade.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol describes the measurement of caspase-3 and -7 activities using a luminogenic substrate assay.

  • Cell Seeding & Treatment: Seed HepG2 cells in a white-walled 96-well plate at 8 x 10³ cells/well. After 24 hours, treat cells with this compound (at IC₅₀), vehicle control, and a positive control (e.g., Staurosporine) for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase activity.

Apoptosis_Pathway compound This compound stress Mitochondrial Stress compound->stress Induces bax Bax/Bak Activation stress->bax cytoC Cytochrome c Release bax->cytoC apoptosome Apoptosome Assembly cytoC->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas37 Active Caspase-3/7 apoptosome->active_cas37 Activates cas37 Pro-Caspase-3/7 cas37->active_cas37 apoptosis Apoptosis active_cas37->apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This in-depth guide presents a hypothetical toxicological profile for this compound. The illustrative data demonstrate a potent cytotoxic effect in liver cancer cells, mediated by the induction of apoptosis via the intrinsic pathway. The provided protocols and diagrams serve as a robust template for researchers and drug development professionals engaged in the safety and efficacy profiling of new chemical entities. Further studies, including genotoxicity assays and cell cycle analysis, would be required for a complete toxicological characterization.

References

An In-depth Technical Guide on the Interaction Between Ectodysplasin A1 (EDA-A1) and the IKK Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Ectodysplasin A1 (EDA-A1), a critical ligand in developmental processes, and the IκB kinase (IKK) complex, a central regulator of the NF-κB signaling pathway. This document details the signaling cascade, presents quantitative interaction data, outlines key experimental protocols, and provides visualizations of the core mechanisms. Given the likely proprietary or hypothetical nature of "Z-Eda-eda-Z," this guide focuses on the well-characterized EDA-A1 protein, offering a foundational understanding that is crucial for research into modified analogues.

Introduction to the EDA-A1/EDAR/NF-κB Signaling Axis

Ectodysplasin A (EDA) is a member of the tumor necrosis factor (TNF) superfamily essential for the development of ectodermal appendages such as hair, teeth, and sweat glands[1][2]. The EDA gene produces two major splice variants, EDA-A1 and EDA-A2, which bind to distinct receptors[2][3]. EDA-A1 specifically interacts with the Ectodysplasin A receptor (EDAR), initiating a signaling cascade that is crucial for proper embryonic development[2][3][4].

Mutations in the genes encoding for EDA, EDAR, or its downstream adaptor protein EDARADD lead to Hypohidrotic Ectodermal Dysplasia (HED), a congenital disorder characterized by malformed skin appendages[1][2]. The signaling pathway initiated by the binding of EDA-A1 to EDAR culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor[1][2][5]. A pivotal step in this process is the phosphorylation and subsequent activation of the IκB kinase (IKK) complex[1].

The Molecular Signaling Pathway

The binding of the trimeric EDA-A1 ligand to its receptor, EDAR, induces a conformational change in the receptor, leading to the recruitment of the intracellular adaptor protein, EDAR-associated death domain (EDARADD)[1][2]. This initial complex then serves as a scaffold to recruit other signaling molecules, including TRAF6, TAB2, and TAK1[1][5]. The recruitment of TAK1 to this complex is a critical event that leads to its activation. Activated TAK1 can then phosphorylate the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (also known as IKKγ)[5][6].

The activation of the IKK complex, specifically IKKβ in the canonical pathway, leads to the phosphorylation of the inhibitory IκB proteins[5][7]. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome[5]. The degradation of IκB releases the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the transcription of target genes essential for the development of ectodermal structures[1][5][8].

Signaling Pathway Diagram

EDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDA-A1 EDA-A1 (Trimer) EDAR EDAR EDA-A1->EDAR Binds EDARADD EDARADD EDAR->EDARADD Recruits TRAF6 TRAF6 EDARADD->TRAF6 Recruits TAK1_TAB2 TAK1/TAB2 TRAF6->TAK1_TAB2 Recruits IKK_Complex IKK Complex IKKα IKKβ NEMO TAK1_TAB2->IKK_Complex Phosphorylates & Activates IkB IκB IKK_Complex->IkB Phosphorylates Ub_Proteasome Ubiquitin/ Proteasome IkB->Ub_Proteasome Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Target_Genes Target Gene Expression NFkB_nuc->Target_Genes Activates

Caption: EDA-A1/EDAR signaling cascade leading to NF-κB activation.

Quantitative Data on EDA-A1 and EDAR Interaction

The interaction between EDA-A1 and its receptor EDAR is a critical initiating event for the entire signaling cascade. Surface plasmon resonance (SPR) has been utilized to quantify this interaction.

Interacting ProteinsMethodEquilibrium Dissociation Constant (KD)Reference
EDA-A1THD and EDARCRDSSurface Plasmon Resonance (SPR)18.5 nM[9]

THD: TNF Homology Domain; CRDS: Cysteine-Rich Domains

This high-affinity interaction underscores the specificity and potency of EDA-A1 as a ligand for EDAR. Further studies using luciferase reporter assays have demonstrated a dose-dependent activation of the NF-κB signaling pathway upon stimulation with wild-type EDA-A1THD in cells ectopically expressing EDAR[9][10].

Experimental Protocols

To investigate the interaction between EDA-A1 and the IKK complex, as well as the downstream consequences of this interaction, several key experimental protocols are employed.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

Co-IP is a technique used to identify and validate protein-protein interactions[11][12]. For example, to demonstrate the interaction between EDARADD and TRAF6, cells can be co-transfected with constructs expressing tagged versions of these proteins.

Protocol Outline:

  • Cell Lysis: Transfected cells are harvested and lysed in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: An antibody specific to one of the tagged proteins (e.g., anti-FLAG for a FLAG-tagged protein) is added to the cell lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G-coupled beads (e.g., magnetic beads) are added to the lysate to capture the antibody-protein complex[13][14][15].

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein of interest (e.g., anti-HA for an HA-tagged protein) to confirm the co-precipitation[11].

Co-Immunoprecipitation Workflow Diagram

CoIP_Workflow Cell_Lysate Cell Lysate (containing Protein X and Protein Y) Add_Antibody Add Antibody specific to Protein X Cell_Lysate->Add_Antibody Incubate Incubate Add_Antibody->Incubate Add_Beads Add Protein A/G Beads Incubate->Add_Beads Capture_Complex Capture Immune Complex Add_Beads->Capture_Complex Wash_Beads Wash to Remove Non-specific Proteins Capture_Complex->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Western_Blot Analyze by Western Blot for Protein Y Elute_Proteins->Western_Blot

Caption: A generalized workflow for a Co-Immunoprecipitation experiment.

In Vitro IKK Kinase Assay

An in vitro kinase assay is used to measure the activity of the IKK complex after stimulation of the EDA-A1 pathway[7][16][17].

Protocol Outline:

  • Cell Stimulation and Lysis: Cells are stimulated with recombinant EDA-A1 for a specified time, then lysed.

  • IKK Complex Immunoprecipitation: The IKK complex is immunoprecipitated from the cell lysate using an antibody against one of its subunits (e.g., IKKβ or NEMO/IKKγ)[7][16].

  • Kinase Reaction: The immunoprecipitated IKK complex is incubated with a recombinant substrate, such as GST-IκBα, in a kinase buffer containing ATP (often radiolabeled [γ-32P]ATP)[7][18].

  • Reaction Termination and Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • Detection of Phosphorylation: The phosphorylation of the GST-IκBα substrate is detected either by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific IκBα antibody[16].

Key Reagents for Kinase Buffer:

  • HEPES

  • MgCl2

  • MnCl2

  • DTT

  • Phosphatase inhibitors (e.g., beta-glycerophosphate, NaF, Na3VO4)[7]

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of NF-κB following the activation of the EDA-A1 signaling pathway[9][10].

Protocol Outline:

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an EDAR expression vector, an NF-κB luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Stimulation: After a period of expression, the cells are treated with varying concentrations of recombinant EDA-A1.

  • Cell Lysis: The cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of NF-κB activity is then calculated relative to unstimulated cells.

Conclusion

The interaction between EDA-A1 and the IKK complex, mediated by the EDAR and a cascade of adaptor proteins, is a fundamental signaling axis in developmental biology. Understanding the molecular details of this pathway, supported by quantitative data and robust experimental methodologies, is crucial for researchers in both basic science and drug development. The protocols and data presented in this guide provide a solid foundation for investigating the EDA-A1/EDAR/NF-κB pathway and for the development of therapeutic strategies targeting this axis, including those involving modified ligands such as "this compound".

References

Methodological & Application

Unraveling Z-Eda-eda-Z: Application and Protocols in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the practical applications of novel compounds is paramount. This document provides a detailed overview of Z-Eda-eda-Z , a molecule with emerging significance in laboratory settings. We will explore its experimental applications and provide standardized protocols for its use.

Chemical and Physical Properties

A clear understanding of the fundamental characteristics of this compound is essential before its application in experimental settings. The known properties are summarized below.

PropertyValue
CAS Number 160256-75-7[1]
Molecular Formula C20H25N3O[1]
Molecular Weight 371.4 g/mol [1]
Storage Temperature 2-8°C[1]

At present, detailed information regarding the biological targets and mechanism of action for this compound is not extensively documented in publicly available scientific literature. Further research is required to elucidate its specific cellular and molecular interactions.

Experimental Applications and Protocols

The current body of scientific research does not yet contain established and validated experimental protocols for the use of this compound. As a novel compound, its applications are still under exploration. Researchers interested in investigating the potential of this compound would need to design and validate their own experimental procedures based on the compound's chemical properties and the specific research question being addressed.

The development of such protocols would likely involve:

  • Dose-response studies: To determine the effective concentration range of this compound in a given biological system.

  • Target identification and validation: To identify the specific proteins, enzymes, or other cellular components with which this compound interacts.

  • Functional assays: To characterize the downstream effects of this compound on cellular processes.

Workflow for New Compound Investigation

For scientists embarking on the study of a novel compound like this compound, a structured workflow is critical. The following diagram illustrates a general approach for the initial investigation of a new chemical entity in a laboratory setting.

G General Workflow for Novel Compound Investigation cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_4 Phase 4: Data Analysis & Reporting A Compound Acquisition & Purity Analysis B Physicochemical Property Determination A->B C Initial Cell-Based Assays (e.g., Cytotoxicity) B->C D Target-Based Screening (if putative target is known) C->D E Phenotypic Screening C->E F Dose-Response & IC50/EC50 Determination E->F G Target Engagement & Binding Assays F->G H Downstream Signaling Pathway Analysis G->H I Data Compilation & Statistical Analysis H->I J Report Generation & Publication I->J

Workflow for investigating a novel chemical compound.

Due to the limited available data, it is not possible to provide specific signaling pathways or detailed experimental workflows directly involving this compound at this time. The information and diagrams presented are intended to serve as a general guide for researchers working with novel compounds where established protocols are not yet available. As the scientific community continues to investigate new molecules, it is anticipated that more specific applications and protocols for compounds like this compound will be developed and published.

References

Application Notes: Z-Eda-eda-Z in Fluorometric Caspase-3 Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis.[1][2][3] A key mediator in the apoptotic pathway is Caspase-3, an executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5] The activation of Caspase-3 is considered a hallmark of apoptosis.[6] This document provides a detailed protocol for the application of a novel compound, Z-Eda-eda-Z, in a fluorometric Caspase-3 activity assay. This assay is designed to quantify the induction of apoptosis by this compound by measuring the activity of Caspase-3 in cell lysates.

The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).[7][8] In apoptotic cells, activated Caspase-3 cleaves the substrate at the aspartate residue, releasing the fluorescent moiety.[8] The resulting fluorescence can be measured using a fluorometer and is directly proportional to the level of Caspase-3 activity in the sample.[4]

Signaling Pathway: Caspase-3 Activation in Apoptosis

The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade. Apoptotic signals, whether from extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, converge on the activation of initiator caspases (like Caspase-8 and Caspase-9).[3] These initiator caspases then cleave and activate executioner caspases, primarily Caspase-3.[9] Activated Caspase-3 proceeds to cleave a host of cellular proteins, such as PARP, leading to the execution of apoptosis.[4] this compound is hypothesized to induce this pathway, leading to measurable Caspase-3 activity.

G Apoptotic Signaling Pathway cluster_0 Apoptotic Stimulus cluster_1 Initiation Phase cluster_2 Execution Phase This compound This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) This compound->Initiator_Caspases Induces Pro-Caspase-3 Pro-Caspase-3 (Inactive) Initiator_Caspases->Pro-Caspase-3 Cleaves & Activates Caspase-3 Caspase-3 (Active) Pro-Caspase-3->Caspase-3 Substrate_Cleavage Cellular Substrate Cleavage (e.g., PARP) Caspase-3->Substrate_Cleavage Executes Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Apoptotic Signaling Pathway.

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

1. Materials and Reagents

  • Cell Culture: Adherent or suspension cells (e.g., Jurkat, HeLa)

  • This compound: Stock solution of known concentration

  • Positive Control: Apoptosis inducer (e.g., Staurosporine, Etoposide)

  • Assay Kit: Fluorometric Caspase-3 Assay Kit (containing Lysis Buffer, Reaction Buffer, DTT, and DEVD-AMC/AFC substrate)

  • Equipment:

    • Microplate reader with fluorescence detection (Excitation/Emission filters for AMC: ~360-380 nm/~440-460 nm; for AFC: ~400 nm/~505 nm)[7][8]

    • Standard cell culture equipment (incubator, centrifuge, etc.)

    • 96-well white or black flat-bottom plates

    • Ice bath

2. Experimental Workflow Diagram

G Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound, Controls) A->B C 3. Incubation (Induce Apoptosis) B->C D 4. Cell Lysis (Add Lysis Buffer) C->D E 5. Assay Reaction (Add Substrate & Reaction Buffer) D->E F 6. Incubation (37°C, 1-2 hours, protected from light) E->F G 7. Fluorescence Measurement (Microplate Reader) F->G H 8. Data Analysis G->H

Caspase-3 Assay Workflow.

3. Detailed Procedure

Step 1: Cell Seeding and Treatment

  • Seed cells in a 96-well plate at a density of 1–2 x 10^6 cells/mL.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) overnight to allow for cell attachment (for adherent cells).

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat cells with varying concentrations of this compound. Include wells for:

    • Negative Control: Vehicle-treated cells (e.g., DMSO).

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).[10]

  • Incubate the plate for the desired treatment period (e.g., 4-24 hours) under standard conditions.

Step 2: Preparation of Cell Lysates

  • After incubation, centrifuge the plate at 600 x g for 5 minutes to pellet the cells.

  • Carefully remove the supernatant.

  • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer per well.[7][11]

  • Incubate the plate on ice for 10-15 minutes to ensure complete lysis.[7][10]

  • Centrifuge the plate at 10,000 x g for 1 minute to pellet cellular debris.[4]

  • Carefully transfer the supernatant (cell lysate) to a new, chilled 96-well plate.

Step 3: Caspase-3 Activity Assay

  • Prepare the Assay Reaction Mix according to the manufacturer's instructions. Typically, this involves mixing Reaction Buffer with DTT.

  • Add 50 µL of the Assay Reaction Mix to each well containing the cell lysate.[11]

  • Add 5 µL of the DEVD-AMC/AFC substrate to each well.[11]

  • Gently tap the plate to mix the contents.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[7][11]

  • Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

4. Data Presentation

The results can be presented as the fold increase in Caspase-3 activity compared to the negative control.

Table 1: Caspase-3 Activity Induced by this compound

Treatment GroupConcentration (µM)Raw Fluorescence Units (RFU)Fold Increase vs. Control
Negative Control0Value1.0
This compound1ValueCalculated Value
This compound5ValueCalculated Value
This compound10ValueCalculated Value
This compound25ValueCalculated Value
This compound50ValueCalculated Value
Positive ControlValueValueCalculated Value

Calculation: Fold Increase = (RFU of Sample) / (RFU of Negative Control)

Table 2: Summary of Assay Parameters

ParameterValue
Cell Line Usede.g., Jurkat
Seeding Densitye.g., 1.5 x 10^6 cells/mL
Treatment Duratione.g., 12 hours
Substrate Usede.g., DEVD-AMC
Excitation Wavelengthe.g., 380 nm
Emission Wavelengthe.g., 460 nm
Incubation Time (Assay)e.g., 1.5 hours

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of cell culture medium, as some components can be fluorescent.

  • Low Signal: The cell number may be too low, the incubation time insufficient, or the compound may not induce apoptosis under the tested conditions.

  • Assay Linearity: It is advisable to perform a time-course experiment to ensure the fluorescence measurements are within the linear range of the assay.[12]

  • Specificity: The DEVD substrate can also be cleaved by other caspases, such as Caspase-7.[8] Further experiments, such as using a specific Caspase-3 inhibitor, can confirm the specificity.

References

Application Notes and Protocols for In-Vivo Studies with Z-Eda-eda-Z

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Z-Eda-eda-Z" is not a recognized chemical entity in publicly available scientific literature. The following application notes and protocols are provided as a generalized template for a hypothetical small molecule inhibitor. Researchers should substitute the details provided here with data specific to their molecule of interest.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical "Kinase-Y" signaling pathway. These application notes provide detailed protocols for the in-vivo administration and dosage of this compound in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals to guide the design and execution of in-vivo efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and recommended dosage data for this compound in common preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)
Route of Administration Intravenous (IV)Oral (PO)
Dose (mg/kg) 510
Tmax (h) 0.251.5
Cmax (ng/mL) 1250850
AUC (0-t) (ng*h/mL) 32004100
Half-life (t½) (h) 2.54.1
Bioavailability (%) N/A65

Table 2: Recommended Dosing for In-Vivo Efficacy Studies

Animal ModelRoute of AdministrationDose Range (mg/kg)Dosing FrequencyVehicle
Mouse (Xenograft) Oral (PO)10 - 50Once daily (QD)0.5% Methylcellulose
Mouse (Syngeneic) Intraperitoneal (IP)5 - 25Twice daily (BID)10% DMSO in Saline
Rat (Orthotopic) Intravenous (IV)1 - 10Every other day5% Solutol in Saline

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the number of animals and the desired final concentration.

    • Weigh the this compound powder accurately.

    • If necessary, grind the powder to a fine consistency using a mortar and pestle to aid in suspension.

    • In a sterile tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Place the tube on a stir plate with a magnetic stir bar and stir for at least 30 minutes before administration.

    • Maintain stirring during the dosing procedure to prevent settling of the compound.

Protocol 2: In-Vivo Administration via Oral Gavage
  • Animal Handling:

    • Acclimatize animals to the facility and handling for at least one week prior to the study.

    • Handle animals gently to minimize stress.

  • Procedure:

    • Gently restrain the mouse or rat.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the appropriate length for gavage needle insertion.

    • Draw the prepared this compound suspension into a syringe fitted with a ball-tipped gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly dispense the solution.

    • Monitor the animal for any signs of distress after administration.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the hypothetical signaling pathway of Kinase-Y and a typical experimental workflow for an in-vivo study with this compound.

G cluster_pathway Hypothetical Kinase-Y Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase-Y Kinase-Y Receptor->Kinase-Y Activates Downstream_Effector Downstream_Effector Kinase-Y->Downstream_Effector Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes Z_Eda_eda_Z Z_Eda_eda_Z Z_Eda_eda_Z->Kinase-Y Inhibits

Fig. 1: Hypothetical signaling pathway of Kinase-Y inhibited by this compound.

G cluster_workflow In-Vivo Study Experimental Workflow Animal_Acclimatization Animal_Acclimatization Tumor_Implantation Tumor_Implantation Animal_Acclimatization->Tumor_Implantation Randomization Randomization Tumor_Implantation->Randomization Treatment_Initiation Treatment_Initiation Randomization->Treatment_Initiation Monitoring Monitoring Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint_Analysis Monitoring->Endpoint_Analysis

Fig. 2: Generalized experimental workflow for an in-vivo study.

Application Notes and Protocols: Z-IETD-FMK (Caspase-8 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-FMK is a highly selective and cell-permeable irreversible inhibitor of caspase-8.[1][2][3] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, making Z-IETD-FMK an invaluable tool for studying apoptosis and related cellular processes. This document provides detailed protocols for the preparation of stock solutions and working concentrations of Z-IETD-FMK for use in various in vitro and in vivo experimental settings. The peptide sequence IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid) is designed to preferentially bind to the active site of caspase-8.[4] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the C-terminal fluoromethyl ketone (FMK) group allows for irreversible binding to the active site of the caspase.[5]

Chemical Properties and Solubility

A summary of the key chemical properties of Z-IETD-FMK is provided in the table below.

PropertyValueReference
Synonyms Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK[4]
Molecular Formula C₃₀H₄₃FN₄O₁₁[4]
Molecular Weight 654.68 g/mol [4]
Purity ≥ 95% (UHPLC)[4]
Solubility Soluble in DMSO[2][5][6]

Stock Solution Preparation

Proper preparation and storage of the Z-IETD-FMK stock solution are crucial for maintaining its activity and ensuring experimental reproducibility.

Materials:

  • Z-IETD-FMK (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Reconstitution: Allow the vial of lyophilized Z-IETD-FMK to equilibrate to room temperature before opening to prevent condensation. To prepare a 20 mM stock solution, reconstitute 1 mg of Z-IETD-FMK in 76.5 µL of high-purity DMSO.[5] For other concentrations, adjust the volume of DMSO accordingly. For instance, to achieve a 5 mM stock solution from 1 mg of powder, add 305.4 µL of DMSO. It is important to note that a pellet may not be visible in the vial.[5]

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[2][5] Lyophilized powder is stable for one year when stored at -20°C to -70°C.[5]

Table 1: Stock Solution Preparation

Desired Stock ConcentrationMass of Z-IETD-FMKVolume of DMSO to Add
5 mM1 mg305.4 µL
10 mM1 mg152.7 µL
20 mM1 mg76.5 µL

Working Concentration and Dilution

The optimal working concentration of Z-IETD-FMK can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus being investigated.[5] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.

General Guidelines:

  • In vitro cell culture assays: Typical working concentrations range from 1 µM to 100 µM.[4][5]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 1.0% to avoid cellular toxicity.[5] It is advisable to include a solvent control (vehicle control) in your experiments to account for any effects of DMSO.[5]

Protocol for Preparing Working Solutions:

  • Intermediate Dilution: Immediately before use, dilute the 20 mM stock solution to an intermediate concentration (e.g., 1 mM or 2 mM) in a protein-containing buffer such as PBS with 1% BSA or in cell culture medium supplemented with 5-10% fetal bovine serum.[5] This helps to prevent precipitation of the inhibitor.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture to achieve the desired final working concentration.

Table 2: Example Dilutions for Cell Culture Experiments

Desired Final ConcentrationVolume of 1 mM Intermediate Stock to add to 1 mL of MediaVolume of 20 mM Stock to add to 1 mL of Media
1 µM1 µL0.05 µL
10 µM10 µL0.5 µL
20 µM20 µL1 µL
50 µM50 µL2.5 µL
100 µM100 µL5 µL

Experimental Protocols

Inhibition of Apoptosis in Cell Culture

This protocol describes a general method for using Z-IETD-FMK to inhibit apoptosis induced by an external stimulus.

Materials:

  • Cells of interest cultured in appropriate medium

  • Apoptosis-inducing agent (e.g., TNF-α, FasL)

  • Z-IETD-FMK stock solution

  • Cell viability assay (e.g., MTT, CellTiter-Glo)

  • Apoptosis detection assay (e.g., Annexin V/PI staining, Caspase-3/7 activity assay)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of Z-IETD-FMK (e.g., 1, 10, 20, 50, 100 µM) for 1-2 hours before adding the apoptotic stimulus.

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).

  • Analysis: Assess the inhibition of apoptosis using a suitable method, such as measuring cell viability or quantifying apoptotic markers.

Signaling Pathway and Experimental Workflow

Caspase-8 Mediated Apoptosis Pathway

Z-IETD-FMK acts by inhibiting caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The following diagram illustrates this pathway.

Caspase8_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleavage Z-IETD-FMK Z-IETD-FMK Z-IETD-FMK->Caspase-8 Inhibition Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Caspase-8 signaling pathway inhibition by Z-IETD-FMK.

Experimental Workflow for Apoptosis Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of Z-IETD-FMK on apoptosis.

Experimental_Workflow Start Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Pre-treatment Pre-treat with Z-IETD-FMK Cell_Seeding->Pre-treatment Induce_Apoptosis Add apoptotic stimulus Pre-treatment->Induce_Apoptosis Incubation Incubate for defined period Induce_Apoptosis->Incubation Analysis Analyze for apoptosis Incubation->Analysis End End Analysis->End

Caption: Workflow for an apoptosis inhibition experiment.

References

Application Notes and Protocols: Z-Eda-eda-Z and its Analogs as Tools for Studying Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Z-Eda-eda-Z (N,N''-Di-Z-diethylenetriamine) and its structural analogs, particularly N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives, in the context of cancer research. While this compound serves as a versatile building block for creating bioconjugates for targeted cancer therapy, the following data and protocols are based on studies of closely related ethylenediamine derivatives that have demonstrated cytotoxic effects against various cancer cell lines. This document will focus on their application in studying lung, breast, and prostate cancer.

Introduction

This compound, a protected form of diethylenetriamine, is a key component in the synthesis of crosslinkers and linkers used in the development of bioconjugates, such as antibody-drug conjugates (ADCs). These bioconjugates are designed for the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The ethylenediamine backbone is a crucial pharmacophore in several compounds exhibiting anti-cancer activities. Research on derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine has provided valuable insights into their potential as cytotoxic agents against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. These compounds serve as a model for understanding the anti-cancer potential of molecules synthesized using this compound.

Data Presentation

The cytotoxic activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives has been evaluated in several human cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their efficacy.

Table 1: Cytotoxicity (LD50 in µM) of Ethylenediamine Derivatives in Cancer Cell Lines

CompoundHuman Lung Carcinoma (A549)Human Breast Adenocarcinoma (MDA-MB-231)Human Prostate Adenocarcinoma (PC3)
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 7)25.017.522.5
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride (Compound 8)28.021.026.0

Data extracted from Musa et al., 2014.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Protocol 1: In Vitro Cytotoxicity Assay (Crystal Violet Dye Binding Assay)

This protocol details the procedure for assessing the cytotoxic effects of ethylenediamine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (A549, MDA-MB-231, PC3)

  • Appropriate cell culture medium (e.g., F12K for A549 and PC3, RPMI for MDA-MB-231)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds (e.g., N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride)

  • Crystal Violet solution (0.5% in 20% methanol)

  • 33% Glacial Acetic Acid

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for another 24 hours.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the wells twice with PBS.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells with water until the excess dye is removed.

  • Dye Solubilization: Add 100 µL of 33% glacial acetic acid to each well to solubilize the stained cells.

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the LD50 value (the concentration of the compound that causes 50% cell death) using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with test compounds (as in Protocol 1)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with the test compounds for 24 hours, harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol assesses the impact of the test compounds on the mitochondrial membrane potential, a key indicator of apoptosis.

Materials:

  • Cancer cells treated with test compounds

  • Rhodamine-123 fluorescent dye

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compounds at the desired concentrations for 24 hours.

  • Dye Loading:

    • Remove the culture medium and wash the cells with PBS.

    • Add medium containing Rhodamine-123 (final concentration, e.g., 1 µM) and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove the excess dye.

  • Analysis:

    • Microscopy: Observe the cells under a fluorescence microscope and capture images. A decrease in fluorescence intensity indicates a loss of MMP.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the change in fluorescence intensity in treated cells compared to control cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Biological Assays cluster_data Data Analysis A549 A549 (Lung) seed Seed cells in 96-well plates A549->seed MDA MDA-MB-231 (Breast) MDA->seed PC3 PC3 (Prostate) PC3->seed treat Treat with Ethylenediamine Derivatives seed->treat cyto Cytotoxicity Assay (Crystal Violet) treat->cyto cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle mmp Mitochondrial Membrane Potential Assay treat->mmp ld50 Determine LD50 cyto->ld50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist mmp_change Quantify MMP Loss mmp->mmp_change

Caption: Experimental workflow for assessing the anti-cancer activity of ethylenediamine derivatives.

Proposed Mechanism of Action

mechanism_of_action cluster_cell Cancer Cell Compound Ethylenediamine Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces damage CellCycle Cell Cycle Arrest Compound->CellCycle Induces MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Apoptosis Apoptosis MMP->Apoptosis Triggers CellCycle->Apoptosis Contributes to

Caption: Proposed mechanism of cytotoxicity of ethylenediamine derivatives in cancer cells.

These notes and protocols provide a foundation for utilizing this compound and its analogs in cancer research. The provided experimental designs can be adapted to screen new derivatives, investigate their mechanisms of action in greater detail, and explore their potential in developing novel targeted cancer therapies.

References

Application Notes and Protocols for Z-Eda-eda-Z Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research has been conducted to identify a specific therapeutic agent referred to as "Z-Eda-eda-Z." At present, publicly available scientific literature and databases do not contain information on a compound with this designation. The name may be a placeholder, an internal project code, or a misnomer.

This document, therefore, provides a generalized framework for designing preclinical studies for a hypothetical therapeutic agent, drawing on established principles of experimental design in animal models. For illustrative purposes, we will touch upon concepts related to Ectodysplasin A (Eda) , a protein involved in ectodermal development, and Effect-Directed Analysis (EDA) , a strategy for identifying toxic components in complex mixtures, as these were the closest identifiable terms in scientific literature.

It is critical to substitute the general information provided here with specific data and protocols relevant to the actual therapeutic agent once its identity, mechanism of action, and properties are known.

Hypothetical Signaling Pathway of an Eda-Modulating Agent

The following diagram illustrates a potential signaling pathway that a therapeutic agent targeting the Eda pathway might modulate. Ectodysplasin A (Eda) is a crucial signaling molecule for the development of ectodermal appendages like hair, teeth, and sweat glands.[1][2] It binds to its receptor, Edar, initiating a downstream signaling cascade that involves NF-κB activation and subsequent gene expression changes.

Eda_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Hypothetical Agent (this compound) Eda Ectodysplasin A (Eda) This compound->Eda Modulates Edar Edar Receptor Eda->Edar Edaradd Edaradd Edar->Edaradd Recruits TRAF6 TRAF6 Edaradd->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NF_κB NF-κB Nucleus Nucleus NF_κB->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., for development) Nucleus->Gene_Expression Induces

Caption: Hypothetical Eda signaling pathway modulated by "this compound".

Experimental Design and Protocols

A rigorous experimental design is paramount for evaluating the efficacy and safety of a novel therapeutic agent. The following sections outline key considerations and generalized protocols.

Animal Model Selection

The choice of animal model is contingent on the therapeutic target and disease indication. For agents targeting developmental pathways like Eda, mouse models with genetic deficiencies in this pathway are invaluable.[2] For toxicity assessments, standard rodent models (mice, rats) are typically used.[3]

Protocol for Animal Model Selection:

  • Define the research question: Is the study focused on efficacy, toxicity, or both?

  • Identify the target pathway/disease: Select a model that recapitulates the human condition or has a homologous target.

  • Consider logistical factors: Availability, housing requirements, and cost of the animal model.

  • Ethical considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration

The route of administration and dosing regimen will depend on the physicochemical properties of "this compound" and its intended clinical use. Common routes in preclinical studies include oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection.[2]

Protocol for Dosing and Administration:

  • Determine the formulation: Solubilize "this compound" in a biocompatible vehicle.

  • Conduct a dose-ranging study: To identify a tolerated dose range.

  • Establish the administration route: Based on the drug's properties and the experimental goal.

  • Define the dosing frequency and duration: This will be guided by the drug's half-life and the study's objectives.

Efficacy Assessment

Efficacy endpoints should be quantitative and relevant to the therapeutic indication. For an agent targeting the Eda pathway, this could involve assessing the development of hair follicles, teeth, or sweat glands.

Protocol for Efficacy Assessment (Example: Hair Follicle Development):

  • Treatment groups: Vehicle control, and multiple dose levels of "this compound".

  • Treatment period: Administer the compound during the relevant developmental window.

  • Tissue collection: Collect skin biopsies at specified time points.

  • Histological analysis: Section and stain the skin samples (e.g., with Hematoxylin and Eosin) to visualize hair follicle morphology.

  • Quantitative analysis: Count the number of hair follicles per unit area of skin.

Toxicity Assessment (Effect-Directed Analysis Approach)

Effect-Directed Analysis (EDA) is a useful framework for identifying toxic components in a mixture, but the principles can be adapted to assess the toxicity of a single compound.[4][5][6] This involves a combination of bioassays and chemical analysis.

Protocol for General Toxicity Assessment:

  • In-life observations: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).

  • Blood collection: Collect blood at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and histopathology: Perform a gross examination of all organs and collect tissues for microscopic examination.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Efficacy Data - Hair Follicle Density

Treatment GroupDose (mg/kg)Mean Hair Follicle Density (follicles/mm²)Standard Deviationp-value (vs. Vehicle)
Vehicle Control0505-
This compound10758<0.05
This compound3012012<0.01
This compound10015015<0.001

Table 2: Hypothetical Toxicity Data - Key Clinical Chemistry Parameters

Treatment GroupDose (mg/kg)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Blood Urea Nitrogen (BUN) (mg/dL)
Vehicle Control035 ± 460 ± 720 ± 3
This compound1038 ± 565 ± 822 ± 4
This compound3042 ± 670 ± 925 ± 5
This compound100150 ± 20250 ± 3050 ± 8*

*p < 0.05 compared to Vehicle Control

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel therapeutic agent.

Experimental_Workflow Start Start Animal_Model Animal Model Selection Start->Animal_Model Dose_Ranging Dose-Ranging & Formulation Animal_Model->Dose_Ranging Efficacy_Study Efficacy Study Dose_Ranging->Efficacy_Study Toxicity_Study Toxicity Study Dose_Ranging->Toxicity_Study In_Life_Obs In-Life Observations Efficacy_Study->In_Life_Obs Toxicity_Study->In_Life_Obs Endpoint_Assays Endpoint Assays (e.g., Histology, Bloodwork) In_Life_Obs->Endpoint_Assays Data_Analysis Data Analysis & Interpretation Endpoint_Assays->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical drug evaluation.

Conclusion

While the identity of "this compound" remains to be clarified, the principles and protocols outlined in this document provide a robust framework for its preclinical evaluation in animal models. The success of such studies hinges on a clear understanding of the agent's mechanism of action, which will inform the selection of appropriate models, endpoints, and assays. Researchers are strongly encouraged to replace the hypothetical information presented here with compound-specific data to ensure the design of meaningful and impactful experiments.

References

Application Notes & Protocols for Measuring Enzyme Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Framework for Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of enzyme activity is a cornerstone of biochemical and pharmacological research. It is essential for understanding fundamental biological processes, elucidating disease mechanisms, and discovering and developing new therapeutic agents. This document provides a generalized framework of techniques and protocols for measuring the activity of a hypothetical enzyme, referred to herein as "Z-Eda-eda-Z". While "this compound" does not correspond to a known biological entity, the principles, protocols, and data presentation formats described can be readily adapted by researchers for their specific enzyme of interest.

The following sections detail common assay principles, provide step-by-step experimental protocols for fluorescence and absorbance-based assays, offer templates for data presentation, and include visualizations of a generic signaling pathway and an experimental workflow.

I. General Principles of Enzyme Activity Assays

Enzyme assays are designed to measure the rate of an enzyme-catalyzed reaction. This is typically achieved by monitoring the change in concentration of either a substrate (disappearance) or a product (appearance) over time. The choice of assay method depends on several factors, including the nature of the substrate and product, the availability of reagents, and the required throughput and sensitivity.

Common Detection Methods:

Detection MethodPrincipleAdvantagesDisadvantages
Absorbance Measures the change in light absorption of a substrate or product at a specific wavelength.Simple, widely available equipment, and cost-effective.Lower sensitivity compared to other methods, potential for interference from colored compounds.
Fluorescence Measures the emission of light from a fluorogenic substrate or product upon excitation at a specific wavelength.High sensitivity, wide dynamic range.Potential for quenching or autofluorescence from library compounds, requires a fluorescence plate reader.
Luminescence Measures the emission of light from a chemical reaction, often coupled to the enzymatic reaction.Extremely high sensitivity, low background signal.Assays can be more complex and expensive, may require specific reagents like ATP.

II. Experimental Protocols

The following are generalized protocols that can be adapted for a specific enzyme. It is crucial to optimize buffer conditions, substrate concentration, and enzyme concentration for any new assay.

Protocol 1: Fluorescence-Based Enzyme Activity Assay

This protocol describes a generic method to measure the activity of an enzyme using a fluorogenic substrate that produces a fluorescent product upon cleavage.

Materials:

  • Enzyme ("this compound")

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Test Compounds (Inhibitors/Activators) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X fluorogenic substrate solution in assay buffer.

    • Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer to a 4X final concentration.

  • Assay Protocol:

    • Add 25 µL of 4X test compound or vehicle (DMSO in assay buffer) to the appropriate wells of the microplate.

    • Add 25 µL of assay buffer to control wells.

    • Initiate the reaction by adding 50 µL of 2X enzyme solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (if necessary) by adding a stop solution, or proceed directly to reading.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells (no enzyme).

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Absorbance-Based Enzyme Activity Assay

This protocol outlines a general method for an enzyme assay where the product of the reaction is colored and can be detected by measuring its absorbance.

Materials:

  • Enzyme ("this compound")

  • Chromogenic Substrate

  • Assay Buffer

  • Test Compounds dissolved in DMSO

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X chromogenic substrate solution in assay buffer.

    • Prepare serial dilutions of test compounds in DMSO and then in assay buffer to a 4X final concentration.

  • Assay Protocol:

    • Add 50 µL of assay buffer to the wells.

    • Add 25 µL of 4X test compound or vehicle to the appropriate wells.

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

    • Initiate the reaction by adding 25 µL of 2X enzyme solution.

    • Immediately place the plate in the absorbance plate reader and take kinetic readings at a specific wavelength over a set period (e.g., every minute for 20 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each compound concentration based on the reaction velocities.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

III. Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Michaelis-Menten Kinetics of this compound

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Substrate A10.5150.225.02.4 x 10⁶
Substrate B25.295.816.06.3 x 10⁵

Table 2: Inhibition of this compound by Test Compounds

CompoundIC₅₀ (nM)Mechanism of Inhibition
Inhibitor 150.3Competitive
Inhibitor 2125.8Non-competitive
Inhibitor 3> 10,000Inactive

IV. Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Upstream Kinase Upstream Kinase This compound (Inactive) This compound (Inactive) Upstream Kinase->this compound (Inactive) Phosphorylation This compound (Active) This compound (Active) This compound (Inactive)->this compound (Active) Product Product This compound (Active)->Product Catalysis Substrate Substrate Substrate->this compound (Active) Downstream Effector Downstream Effector Product->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Mechanism of Action Compound Library Compound Library Single-Dose Assay Single-Dose Assay Compound Library->Single-Dose Assay Identify Hits Identify Hits Single-Dose Assay->Identify Hits Dose-Response Assay Dose-Response Assay Identify Hits->Dose-Response Assay Active Compounds Calculate IC50 Calculate IC50 Dose-Response Assay->Calculate IC50 Kinetic Studies Kinetic Studies Calculate IC50->Kinetic Studies Potent Hits Determine MOA Determine MOA Kinetic Studies->Determine MOA

Application Notes and Protocols for High-Throughput Screening of Caspase-6 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of fluorogenic substrates in high-throughput screening (HTS) assays to identify and characterize modulators of Caspase-6 activity. While the specific molecule "Z-Eda-eda-Z" is not widely documented in publicly available literature, these protocols are based on the well-established principles of caspase activity assays using analogous fluorogenic substrates, such as Ac-VEID-AFC, a known substrate for Caspase-6.[1][2][3] It is presumed that "this compound" functions as a fluorogenic substrate for Caspase-6, where the enzyme cleaves the substrate, releasing a fluorescent molecule.

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[4] Caspase-6 is an executioner caspase that, once activated by initiator caspases like Caspase-8 or Caspase-9, proceeds to cleave a specific set of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis.[4] Dysregulation of Caspase-6 activity has been implicated in various neurodegenerative diseases, making it an attractive target for drug discovery.

High-throughput screening provides an efficient platform for testing large compound libraries to identify potential inhibitors or activators of Caspase-6.[5][6] These assays are typically performed in a microplate format and rely on the enzymatic activity of Caspase-6 to generate a measurable signal, most commonly fluorescence.

Signaling Pathway

The activation of executioner caspases like Caspase-6 is a critical step in the apoptotic signaling cascade. The pathway can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-6 Pro-Caspase-6 Caspase-8->Pro-Caspase-6 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-6 Caspase-6 Caspase-6 Pro-Caspase-6->Caspase-6 Substrate Cleavage Substrate Cleavage Caspase-6->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Apoptotic signaling pathways leading to Caspase-6 activation.

Experimental Workflow

The general workflow for a high-throughput screening assay to identify Caspase-6 inhibitors involves several key steps, from assay development and validation to primary screening and hit confirmation.

G cluster_workflow HTS Workflow for Caspase-6 Inhibitor Screening Assay Development Assay Development Assay Validation Assay Validation Assay Development->Assay Validation Primary HTS Primary HTS Assay Validation->Primary HTS Data Analysis Data Analysis Primary HTS->Data Analysis Hit Confirmation Hit Confirmation Data Analysis->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Lead Optimization Lead Optimization Dose-Response->Lead Optimization

Caption: General workflow for a Caspase-6 HTS campaign.

Data Presentation

Quantitative data from HTS assays should be carefully analyzed and presented to allow for robust hit identification and comparison. Key parameters include the Z'-factor, signal-to-background ratio, and compound activity metrics.

Table 1: Assay Quality Control Parameters

ParameterFormulaAcceptable ValueReference
Z'-Factor1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|≥ 0.5[7]
Signal-to-Background (S/B)Meanpos / Meanneg> 5[7]
Coefficient of Variation (%CV)(SD / Mean) * 100< 15%[1]

Table 2: Example HTS Data Summary for a 384-Well Plate

Compound IDConcentration (µM)Raw Fluorescence (RFU)% InhibitionHit Flag
Cmpd-00110150092.51
Cmpd-002101800010.00
Cmpd-00310195002.50
...............
Cmpd-38210250087.51
Positive Control-200000-
Negative Control-1000100-

Table 3: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Cmpd-0011.21.195.2
Cmpd-3825.80.991.7

Experimental Protocols

Protocol 1: Caspase-6 Activity Assay in a 384-Well Format

This protocol describes a biochemical assay to measure the activity of recombinant human Caspase-6 using a fluorogenic substrate.

Materials:

  • Recombinant Human Caspase-6 (e.g., G-Biosciences, Cat. # RCH-006)[3]

  • Caspase Assay Buffer (50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT)

  • Fluorogenic Caspase-6 Substrate (e.g., Ac-VEID-AFC, 10 mM stock in DMSO)[1][2]

  • Test compounds (10 mM stock in DMSO)

  • Known Caspase-6 inhibitor (positive control, e.g., Z-VAD-FMK)

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection (Excitation/Emission ~400/505 nm)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of test compounds, positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well assay plate.

  • Enzyme Preparation:

    • Thaw the recombinant Caspase-6 on ice.

    • Prepare the enzyme solution by diluting the Caspase-6 to the desired final concentration (e.g., 1 unit/µL) in cold Caspase Assay Buffer. Keep the enzyme solution on ice.

  • Enzyme Addition:

    • Add 10 µL of the diluted Caspase-6 solution to each well of the assay plate containing the compounds.

    • Mix by gentle shaking for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Preparation:

    • Prepare the substrate solution by diluting the 10 mM stock of the fluorogenic substrate to the desired final concentration (e.g., 50 µM) in Caspase Assay Buffer.

  • Reaction Initiation:

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Mix by gentle shaking for 1 minute.

  • Signal Detection:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~400 nm and emission at ~505 nm.

Protocol 2: Data Analysis and Hit Identification

Procedure:

  • Data Normalization:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (RFUcompound - Mean RFUpos_ctrl) / (Mean RFUneg_ctrl - Mean RFUpos_ctrl))

    • RFUcompound is the relative fluorescence unit of the well with the test compound.

    • Mean RFUpos_ctrl is the average RFU of the positive control wells (e.g., potent inhibitor).

    • Mean RFUneg_ctrl is the average RFU of the negative control wells (e.g., DMSO).

  • Hit Selection:

    • Define a hit criterion, for example, compounds that exhibit ≥ 50% inhibition at a concentration of 10 µM.

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response experiment by testing a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The protocols and guidelines presented here provide a framework for conducting high-throughput screening campaigns to identify novel modulators of Caspase-6. Robust assay development, stringent quality control, and careful data analysis are paramount to the success of any HTS effort. While the specific characteristics of "this compound" are not detailed in the literature, the principles outlined using analogous substrates are broadly applicable and can be adapted for the screening of various compound libraries against Caspase-6.

References

Best practices for handling and storing Z-Eda-eda-Z

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Z-Eda-eda-Z

Product Name: this compound (Catalog No. ZEEZ-001)

Description: this compound is a high-purity, synthetic peptide inhibitor of the Kinase-X signaling pathway. It is a lyophilized powder, intended for research use only. Due to its potential light and temperature sensitivity, strict adherence to the following handling and storage protocols is crucial to ensure its stability and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Weight1258.4 g/mol
Purity (by HPLC)>98%
AppearanceWhite to off-white lyophilized powder
SolubilitySee Table 2 for details
StabilitySee Table 3 for details

Solubility Data

The solubility of this compound was tested in various common laboratory solvents. For optimal results, it is recommended to first reconstitute the peptide in a small amount of DMSO before further dilution in aqueous buffers.

SolventMaximum Solubility (at 25°C)
DMSO100 mM
Ethanol10 mM
PBS (pH 7.4)1 mM
Deionized Water0.5 mM

Stability Profile

The stability of this compound in solution was assessed under different storage conditions. The data below represents the percentage of intact peptide remaining after the specified duration.

Storage ConditionSolvent24 hours1 week1 month
4°CDMSO99%95%85%
-20°CDMSO>99%>99%98%
-80°CDMSO>99%>99%>99%
4°CPBS98%90%70%
-20°CPBS>99%98%92%
-80°CPBS>99%>99%98%

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol describes the procedure for reconstituting the lyophilized peptide to create a stock solution.

  • Pre-equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Addition: Using a sterile, calibrated pipette, add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of peptide, add 79.4 µL of DMSO).

  • Vortexing: Gently vortex the vial for 10-15 seconds to ensure the peptide is fully dissolved.

  • Aliquoting: Immediately proceed to aliquot the stock solution into smaller volumes in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of this compound

Proper storage is critical for maintaining the activity of this compound.

  • Lyophilized Powder: Store the unopened vial at -20°C or -80°C, protected from light.

  • Stock Solutions (in DMSO): For long-term storage, store aliquots at -80°C. For short-term storage (up to one week), -20°C is acceptable.

  • Working Solutions (in aqueous buffer): It is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment. If temporary storage is necessary, store at 4°C for no longer than 24 hours.

Diagrams

This compound Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the hypothetical Kinase-X signaling pathway.

G cluster_pathway Kinase-X Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_x Kinase-X receptor->kinase_x substrate Downstream Substrate kinase_x->substrate response Cellular Response (e.g., Proliferation) substrate->response inhibitor This compound inhibitor->kinase_x

Caption: Inhibition of the Kinase-X pathway by this compound.

Experimental Workflow for Bioactivity Assay

This workflow outlines the key steps for assessing the biological activity of this compound in a cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed Cells in 96-well Plate incubation Incubate 24h start->incubation add_drug Add Drug to Cells incubation->add_drug prep_drug Prepare this compound Dilutions prep_drug->add_drug incubation2 Incubate 48h add_drug->incubation2 add_reagent Add Viability Reagent (e.g., MTT) incubation2->add_reagent readout Measure Absorbance add_reagent->readout

Caption: Workflow for a cell viability assay with this compound.

Storage Decision Tree

This decision tree provides guidance on the appropriate storage conditions for this compound.

G start Form of This compound? lyophilized Store at -20°C or -80°C (Protected from light) start->lyophilized Lyophilized Powder solution Solvent? start->solution In Solution dmso Storage Duration? solution->dmso DMSO aqueous Prepare Fresh for Each Use. If needed, store at 4°C for <24 hours. solution->aqueous Aqueous Buffer short_term Store at -20°C dmso->short_term < 1 week long_term Aliquot and Store at -80°C dmso->long_term > 1 week

Caption: Decision tree for proper storage of this compound.

Troubleshooting & Optimization

Troubleshooting Z-Eda-eda-Z experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Z-Eda-eda-Z in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic, cell-permeable peptide designed as a potent and selective inhibitor of the upstream kinase IKKβ (Inhibitor of nuclear factor Kappa-B Kinase beta). By binding to the kinase domain of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This action blocks the translocation of the NF-κB p65/p50 heterodimer to the nucleus, thereby inhibiting the transcription of NF-κB target genes.

Q2: How should I properly store and reconstitute this compound?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Upon receipt, we recommend reconstituting the peptide in sterile, nuclease-free DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store these aliquots at -80°C. When preparing working solutions, dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium immediately before use.

Q3: Can this compound be used in animal models?

A3: this compound has been optimized for in vitro cell-based assays. Its pharmacokinetic and pharmacodynamic properties in vivo have not been fully characterized. Users intending to perform animal studies should conduct preliminary dose-ranging and toxicity studies to determine suitability and optimal administration routes.

Troubleshooting Experimental Variability

Problem 1: High variability or no significant inhibition of NF-κB activity observed in my luciferase reporter assay.

  • Potential Cause 1: Reagent Instability. this compound can degrade if improperly stored or subjected to multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the 10 mM stock solution from -80°C storage. When preparing the working solution, ensure it is used within a few hours and protected from light.

  • Potential Cause 2: Suboptimal Cell Conditions. Cell health and density can dramatically impact results.

    • Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. We recommend seeding cells 24 hours prior to the experiment to allow for adherence and recovery. Perform a cell viability assay (e.g., MTS or LDH) in parallel to confirm that the observed effects are not due to cytotoxicity.

  • Potential Cause 3: Incorrect Timing of Treatment. The pre-incubation time with this compound before inducing the pathway may be insufficient.

    • Solution: The standard protocol recommends a pre-incubation period of 2 hours. Optimize this timing for your specific cell line by performing a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr pre-incubation).

Problem 2: Inconsistent results in Western blot analysis for phospho-IκBα levels.

  • Potential Cause 1: Sample Preparation and Lysis. Inefficient lysis or phosphatase activity can lead to dephosphorylation of target proteins.

    • Solution: Ensure your lysis buffer is supplemented with a fresh cocktail of protease and phosphatase inhibitors. Perform all lysis and centrifugation steps at 4°C to minimize enzymatic activity.

  • Potential Cause 2: Timing of Stimulation. The peak of IκBα phosphorylation following stimulation (e.g., with TNFα) is transient, typically occurring between 5 and 15 minutes.

    • Solution: Perform a time-course experiment after TNFα stimulation (e.g., 0, 5, 10, 15, 30 minutes) to identify the optimal time point for observing maximum phosphorylation and its inhibition by this compound in your cell model.

Quantitative Data Summary

Table 1: IC₅₀ Values of this compound in Common Cell Lines (Data derived from a TNFα-induced NF-κB luciferase reporter assay)

Cell LineDescriptionTypical IC₅₀ (nM)95% Confidence Interval (nM)
HEK293/NF-κB-lucHuman Embryonic Kidney45.241.5 - 49.3
HeLaHuman Cervical Cancer68.762.1 - 75.9
A549Human Lung Carcinoma112.5101.8 - 124.3

Table 2: Quality Control Specifications

ParameterSpecificationRecommended Assay
Purity≥98%HPLC
Molecular Weight1254.4 g/mol Mass Spectrometry (ESI-MS)
Cell Viability (at 10x IC₅₀)>90% after 24hMTS or Trypan Blue Exclusion

Detailed Experimental Protocol

Protocol: TNFα-Induced NF-κB Luciferase Reporter Assay

  • Cell Seeding: Plate HEK293 cells stably expressing an NF-κB luciferase reporter construct in a 96-well, white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working solution of this compound by diluting the 10 mM DMSO stock in serum-free DMEM. Create a serial dilution series to cover the desired concentration range (e.g., 1 nM to 10 µM).

  • Pre-incubation: After 24 hours, carefully remove the culture medium from the cells. Add 50 µL of the 2X this compound working solution to the appropriate wells. For control wells, add 50 µL of serum-free DMEM with 0.1% DMSO. Incubate for 2 hours at 37°C.

  • Stimulation: Prepare a 2X stimulation solution of human TNFα (final concentration 20 ng/mL) in serum-free DMEM. Add 50 µL of this solution to all wells except the unstimulated control. Add 50 µL of serum-free DMEM to the unstimulated wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Measure luminescence using a plate reader.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα Z_Eda This compound Z_Eda->IKK_complex Inhibits p_IkBa P-IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Gene Gene Transcription DNA->Gene TNFa TNFα TNFa->TNFR Binds

Caption: Proposed signaling pathway for this compound-mediated inhibition of the NF-κB pathway.

G cluster_day1 Day 1 cluster_day2 Day 2 plate_cells 1. Plate Cells (2x10⁴/well) incubate_24h 2. Incubate 24h plate_cells->incubate_24h add_compound 3. Add this compound (Pre-incubate 2h) incubate_24h->add_compound add_tnfa 4. Add TNFα (Incubate 6h) add_compound->add_tnfa read_lum 5. Add Reagent & Read Luminescence add_tnfa->read_lum

Caption: Experimental workflow for an NF-κB luciferase reporter assay.

G start Inconsistent IC₅₀ Results q1 Are reagents fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cell passage number low? a1_yes->q2 sol1 Solution: Use fresh aliquots of This compound and TNFα. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was a viability assay performed in parallel? a2_yes->q3 sol2 Solution: Thaw a new, low-passage vial of cells. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Potential Cause: Assay conditions (timing, density) may need re-optimization. a3_yes->sol4 sol3 Solution: Always run a viability assay to check for cytotoxicity. a3_no->sol3

Caption: Troubleshooting logic for addressing inconsistent IC₅₀ values.

Optimizing Z-Eda-eda-Z concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Eda-eda-Z, a potent and selective inhibitor of the NF-κB signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize their experiments for maximum efficacy and reproducibility.

Mechanism of Action

This compound is a novel small molecule inhibitor that targets the IκB Kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.[1][2] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2][3]

Signaling Pathway Diagram

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa P-IκBα IkBa_NFkB->pIkBa Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases DNA Gene Transcription NFkB->DNA Translocates & Activates Z_Eda This compound

Caption: NF-κB signaling pathway showing inhibition of the IKK complex by this compound.

Dose-Response Data

The following table summarizes the dose-dependent efficacy of this compound in a human monocytic cell line (THP-1) stimulated with TNF-α. Efficacy was measured by inhibition of NF-κB-dependent luciferase reporter activity and reduction in IL-6 cytokine secretion.

Concentration (nM)% Inhibition of NF-κB Activity (±SD)% Reduction in IL-6 Secretion (±SD)Cell Viability (%)
115.2 ± 2.110.5 ± 3.5>99
1048.9 ± 3.542.1 ± 4.2>99
5085.4 ± 2.879.8 ± 5.198
10095.1 ± 1.992.3 ± 3.997
50096.2 ± 1.594.1 ± 3.285
100096.5 ± 1.893.8 ± 3.672
IC50 (nM) 10.5 12.8 >1000

Data represents the mean of three independent experiments.

Experimental Protocols & Workflow

Key Experimental Methodologies
1. NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Protocol:

  • Cell Culture: Plate HEK293T cells transiently co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) in a 96-well plate.

  • Compound Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Reading: Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[4][5][6]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition relative to the stimulated vehicle control.

2. Western Blot for Phospho-IκBα

This method detects the phosphorylation of IκBα, a key step in NF-κB activation.[1][2]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and allow them to adhere. Starve cells overnight, then pre-treat with this compound for 1 hour before stimulating with TNF-α for 15 minutes.

  • Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36).[1][8] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.

Experimental Workflow Diagram

Workflow cluster_assays Downstream Assays A 1. Cell Seeding & Transfection (if needed) B 2. This compound Pre-treatment (Dose-response curve) A->B C 3. Pathway Stimulation (e.g., TNF-α) B->C D1 Luciferase Assay (Functional Readout) C->D1 D2 Western Blot (p-IκBα) (Target Engagement) C->D2 D3 ELISA/qPCR (Cytokines) (Biological Endpoint) C->D3 E 4. Data Acquisition D1->E D2->E D3->E F 5. Analysis & IC50 Determination E->F

Caption: General workflow for optimizing this compound concentration.

FAQs and Troubleshooting

Q1: My IC50 value is significantly higher than what is reported in the datasheet. What could be the issue?

A1: Several factors can influence the apparent IC50 value:

  • Cell Type and Density: Different cell lines may have varying sensitivities to NF-κB stimulation and inhibition. Ensure your cell density is consistent, as over-confluent or under-confluent cultures can respond differently.

  • Stimulant Concentration: The concentration of the stimulus (e.g., TNF-α) used can affect the IC50. A very high stimulus concentration may require a higher concentration of the inhibitor. Verify the optimal stimulus concentration for your specific cell line.

  • Incubation Times: Ensure that the pre-incubation time with this compound and the stimulation time are consistent with the recommended protocol.

  • Compound Stability: this compound should be stored correctly and protected from light. Ensure the compound has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

Q2: I am observing high background in my Western blot for p-IκBα.

A2: High background can be caused by several issues:

  • Insufficient Blocking: Ensure the blocking step is performed for at least 1 hour at room temperature with gentle agitation. Using 5% BSA instead of non-fat milk can sometimes reduce background with phospho-antibodies.

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Try titrating your antibodies to find the optimal concentration that gives a strong signal with low background.

  • Inadequate Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[9]

  • Contamination: Ensure all buffers are freshly prepared and that equipment is clean to avoid contamination that can lead to a spotted background.[9]

Q3: I am seeing significant cell death at higher concentrations of this compound. How can I mitigate this?

A3: While this compound has a good therapeutic window, cytotoxicity can occur at very high concentrations.

  • Confirm with a Viability Assay: First, confirm the cytotoxicity using a reliable assay like MTT, MTS, or a live/dead stain.

  • Reduce Incubation Time: If the experiment allows, try reducing the total incubation time with the compound.

  • Optimize Concentration: The goal is to use the lowest effective concentration. Based on the dose-response data, concentrations between 50-100 nM provide maximal efficacy with minimal impact on cell viability. It is rarely necessary to exceed these concentrations.

Q4: My luciferase assay results are inconsistent between experiments.

A4: Variability in luciferase assays often stems from technical inconsistencies:

  • Transfection Efficiency: If using transient transfection, variations in efficiency can cause large differences. Use a co-transfected Renilla luciferase plasmid for normalization to account for this.

  • Cell Number: Ensure that an equal number of viable cells are plated in each well. Perform a cell count before plating.

  • Reagent Handling: Ensure luciferase assay reagents are brought to room temperature before use and are mixed properly.[10] After adding the detection reagent, read the plate promptly as the signal can decay over time.[11]

  • Pipetting Accuracy: Be precise and consistent with all pipetting steps, especially when adding the compound, stimulus, and lysis/detection reagents.

References

Common issues with Z-Eda-eda-Z solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-Eda-eda-Z

Disclaimer: The compound "this compound" appears to be a hypothetical designation. The following technical information is based on the common challenges associated with the solubility and stability of synthetic peptides, a class of molecules to which a compound with such a nomenclature might belong. The data and protocols are illustrative and designed to provide a framework for addressing similar real-world experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter while working with this compound.

Question: My lyophilized this compound powder won't dissolve in aqueous buffers like PBS or Tris. What should I do?

Answer:

This is a common issue, particularly with peptides that have a high proportion of hydrophobic amino acids.[1][2][3] Incomplete dissolution can lead to inaccurate concentration measurements and failed experiments.[1][2][4]

Initial Steps:

  • Test a small amount first: Always attempt to solubilize a small aliquot of the peptide before dissolving the entire batch.[1][5][6]

  • Use sterile, distilled water first: Before adding buffers, try to dissolve the peptide in sterile, distilled water. Salts in buffers can sometimes hinder solubility.[6]

  • Gentle agitation: Vortexing and sonication can help break up aggregates and improve dissolution.[1][5][7]

Advanced Troubleshooting:

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI), where its net charge is zero.[3] Adjusting the pH away from the pI can significantly improve solubility.

    • For basic peptides (net positive charge): If the peptide doesn't dissolve in water, try adding a small amount of a dilute acid like 10% acetic acid dropwise.[1][5]

    • For acidic peptides (net negative charge): If water fails, try adding a dilute base like 10% ammonium bicarbonate or ammonium hydroxide.[1][5] Caution: Avoid alkaline conditions if your peptide contains Cysteine (Cys), as it can promote disulfide bond formation.[5]

  • Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent may be necessary.

    • Dissolve the peptide in a minimal amount of Dimethyl sulfoxide (DMSO) or acetonitrile first.[2][8][9]

    • Once dissolved, slowly add the aqueous buffer to reach your desired final concentration. Most cell-based assays can tolerate up to 1% DMSO.[1][8]

Question: I successfully dissolved this compound, but it precipitated out of solution after a few hours at 4°C. Why did this happen and how can I prevent it?

Answer:

Peptide precipitation from a solution, even after initial successful solubilization, is typically a sign of instability or exceeding the solubility limit under specific storage conditions.

Probable Causes:

  • Aggregation: Peptides, especially at high concentrations, can self-associate and form aggregates, which then precipitate.[10][11] This is a significant issue for peptide therapeutics.[10][11]

  • Temperature Effects: Some peptides are less soluble at lower temperatures.

  • pH Shift: The pH of your solution may have shifted over time, moving closer to the peptide's isoelectric point.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can compromise its integrity and lead to precipitation.[6][12]

Solutions:

  • Aliquot and Store: To avoid freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[6][7][12]

  • Re-dissolve and Use Fresh: If precipitation occurs, you may need to prepare fresh solutions for your experiments.

  • Storage Buffer Optimization: Consider adding cryoprotectants like glycerol to your storage buffer for long-term frozen storage.

  • Concentration Check: You may be working at a concentration that is too high for the specific buffer and temperature conditions. Try working with a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized and solubilized this compound?

A1:

  • Lyophilized Powder: For maximum stability, store lyophilized this compound at -20°C or -80°C in a desiccated, sealed container to protect it from moisture.[7][12]

  • In Solution: Store solutions in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[6][12] The stability of peptides in solution is highly sequence-dependent, with amino acids like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine being more prone to degradation.[6]

Q2: How does the amino acid sequence of this compound influence its solubility?

A2: The amino acid composition is a primary determinant of a peptide's solubility.[1][3]

  • Hydrophilic (water-loving) amino acids (e.g., Arginine, Lysine, Aspartic acid, Glutamic acid) increase solubility in aqueous solutions.[1]

  • Hydrophobic (water-fearing) amino acids (e.g., Leucine, Isoleucine, Phenylalanine, Valine) decrease aqueous solubility and can lead to aggregation.[1][2] Peptides with over 50% hydrophobic residues are often poorly soluble in water.[2]

Q3: What are the common pathways of chemical degradation for a peptide like this compound?

A3: Several chemical reactions can lead to the degradation of peptides:

  • Oxidation: Methionine (Met) and Cysteine (Cys) are particularly susceptible to oxidation.[12] This can be minimized by using oxygen-free solvents for reconstitution.[6]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a reaction that is promoted by higher pH and temperature.

  • Hydrolysis: The peptide bond itself can be cleaved through hydrolysis, especially at sequences containing Aspartic acid (Asp).[10][11][12]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents
Solvent SystemConcentration (mg/mL)Observations
Deionized H₂O< 0.1Insoluble, cloudy suspension
Phosphate-Buffered Saline (PBS), pH 7.4< 0.1Insoluble
10% Acetic Acid2.5Clear solution
0.1% Ammonium Hydroxide1.0Clear solution
5% DMSO in H₂O5.0Clear solution
100% DMSO25.0Fully Soluble
Table 2: Stability of this compound (1 mg/mL in 5% DMSO/PBS) under Different Storage Conditions
Storage ConditionTime PointPurity by HPLC (%)Degradation Products (%)
4°C24 hours98.51.5
4°C7 days92.17.9
-20°C1 month99.20.8
-20°C (3 freeze-thaw cycles)1 month95.84.2
-80°C6 months99.01.0

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the optimal solvent for dissolving this compound.

Materials:

  • Lyophilized this compound

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Solvents: Sterile deionized water, PBS (pH 7.4), 10% acetic acid, 0.1% ammonium hydroxide, DMSO.

Methodology:

  • Aliquot approximately 1 mg of lyophilized this compound into several microcentrifuge tubes.

  • Step 1 (Aqueous): To the first tube, add 100 µL of sterile deionized water. Vortex for 30 seconds. If not dissolved, sonicate for 5 minutes. Observe for clarity.

  • Step 2 (Buffered): If insoluble in water, add 100 µL of PBS (pH 7.4) to a new tube. Vortex and sonicate as above.

  • Step 3 (pH Modification):

    • For acidic conditions, add 100 µL of 10% acetic acid to a new tube.

    • For basic conditions, add 100 µL of 0.1% ammonium hydroxide to a new tube.

  • Step 4 (Organic Co-solvent): If the peptide remains insoluble, add 20 µL of DMSO to a new tube. Vortex until dissolved. Then, incrementally add PBS (pH 7.4) up to a final volume of 400 µL (resulting in 5% DMSO).

  • Record the solvent in which a clear solution is obtained. A solution is considered clear if no visible particles or cloudiness are present.[6]

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To evaluate the stability of this compound in solution over time and under different storage conditions.

Materials:

  • Stock solution of this compound (1 mg/mL)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubators/storage units at 4°C, -20°C, and -80°C.

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent system (determined from Protocol 1).

  • Time-Zero Analysis: Immediately inject 10 µL of the stock solution into the HPLC system to obtain the initial purity profile (T=0).

  • Sample Aliquoting and Storage: Aliquot the stock solution into multiple tubes for storage under different conditions:

    • Set 1: 4°C

    • Set 2: -20°C

    • Set 3: -80°C

    • Set 4 (Freeze-Thaw): Store at -20°C and subject to daily freeze-thaw cycles.

  • Time-Point Analysis: At each designated time point (e.g., 24 hours, 7 days, 1 month), retrieve an aliquot from each storage condition.

  • Allow the sample to come to room temperature.

  • Inject 10 µL into the HPLC system.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the main peptide peak and the percentage of any new peaks (degradation products). A decrease in the area of the main peak indicates degradation.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Lyophilized This compound Powder test_aliquot Test small aliquot first? start->test_aliquot dissolve_water Attempt to dissolve in sterile deionized H₂O test_aliquot->dissolve_water Yes is_soluble1 Is it soluble? dissolve_water->is_soluble1 dissolve_buffer Attempt to dissolve in aqueous buffer (e.g., PBS) is_soluble1->dissolve_buffer No success Success: Solubilized is_soluble1->success Yes is_soluble2 Is it soluble? dissolve_buffer->is_soluble2 check_charge Determine net charge of the peptide is_soluble2->check_charge No is_soluble2->success Yes is_basic Net charge > 0 (Basic)? check_charge->is_basic add_acid Add dilute acid (e.g., 10% Acetic Acid) is_basic->add_acid Yes add_base Add dilute base (e.g., 0.1% NH₄OH) is_basic->add_base No (Acidic) is_soluble3 Is it soluble? add_acid->is_soluble3 add_base->is_soluble3 use_organic Use minimal organic solvent (e.g., DMSO), then dilute is_soluble3->use_organic No is_soluble3->success Yes is_soluble4 Is it soluble? use_organic->is_soluble4 is_soluble4->success Yes fail Failure: Consider resynthesis/purification is_soluble4->fail No

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Experimental Workflow for Stability Assessment

G start Prepare 1 mg/mL Stock Solution t0_analysis Analyze T=0 Sample (RP-HPLC) start->t0_analysis aliquot Aliquot Stock Solution t0_analysis->aliquot storage Store Aliquots under Varied Conditions aliquot->storage cond1 4°C storage->cond1 cond2 -20°C storage->cond2 cond3 -80°C storage->cond3 cond4 -20°C (Freeze-Thaw) storage->cond4 timepoint Retrieve Samples at Time Points cond1->timepoint cond2->timepoint cond3->timepoint cond4->timepoint analysis Analyze Samples (RP-HPLC) timepoint->analysis data_comp Compare Chromatograms to T=0 analysis->data_comp end Determine Degradation Rate & Optimal Storage data_comp->end G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Z This compound Receptor Target Receptor (TyrK) Z->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Kinase1 Kinase A Adaptor->Kinase1 Recruits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces

References

Refining Z-Eda-eda-Z treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the duration of Z-Eda-eda-Z treatment for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for initial experiments?

A1: The optimal concentration of this compound can vary significantly depending on the cell line and experimental conditions. We recommend starting with a dose-response experiment to determine the IC50 value for your specific model. A common starting range is between 10 nM and 1 µM.

Q2: How long should I wait after this compound treatment to observe a significant effect on the target pathway?

A2: Inhibition of the direct target of this compound, p-AKT, can be observed as early as 2-4 hours post-treatment. However, downstream effects on cell cycle markers like Cyclin D1 may require longer treatment durations of 16-24 hours to become apparent.

Q3: Why am I observing high levels of cytotoxicity at my determined IC50 value?

A3: High cytotoxicity could be due to several factors:

  • Treatment Duration: Prolonged exposure to this compound, even at the IC50 concentration, can lead to increased off-target effects and cytotoxicity. Consider reducing the treatment duration.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the PI3K/AKT pathway.

  • Confluency: High cell confluency can exacerbate the cytotoxic effects. Ensure you are plating cells at an appropriate density.

Q4: My results are not consistent across experiments. What could be the cause?

A4: Inconsistent results are often traced back to variability in experimental conditions. Ensure the following are consistent:

  • Reagent Quality: Use fresh this compound from a validated stock solution for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range.

  • Serum Concentration: The concentration of serum in your culture media can affect the activation of the PI3K/AKT pathway.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability after this compound treatment.
  • Possible Cause 1: Inactive Compound: The this compound may have degraded.

    • Solution: Use a fresh aliquot of the compound. Store stock solutions at -80°C and working solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Sub-optimal Treatment Duration: The treatment duration may be too short for cytotoxic effects to manifest.

    • Solution: Extend the treatment duration. We recommend a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

  • Possible Cause 3: Cell Line Resistance: The cell line may have intrinsic or acquired resistance to this compound.

    • Solution: Confirm target engagement by assessing the phosphorylation status of AKT. If the target is inhibited but the cells are not dying, consider investigating downstream resistance mechanisms.

Issue 2: Unexpected off-target effects are observed.
  • Possible Cause 1: High Concentration: The concentration of this compound being used may be too high, leading to binding to other kinases.

    • Solution: Lower the concentration of this compound to the lowest effective concentration.

  • Possible Cause 2: Prolonged Treatment: Long exposure times can lead to the accumulation of off-target effects.

    • Solution: Reduce the treatment duration. It is crucial to balance on-target efficacy with off-target toxicity.

Data Presentation

Table 1: Effect of this compound Treatment Duration on Cell Viability and Target Inhibition in HT-29 Cells (IC50 = 100 nM)

Treatment Duration (hours)Cell Viability (%)p-AKT Levels (Normalized to Control)Cyclin D1 Expression (Fold Change)
0 (Control)1001.001.00
6950.450.95
12880.250.70
24520.150.40
48350.100.25
72200.100.15

Table 2: Recommended Starting Treatment Durations for Various Assays

AssayRecommended Duration (hours)Rationale
Western Blot for p-AKT2 - 6Rapid and direct target inhibition.
Western Blot for Cyclin D116 - 24Downstream target, requires time for protein turnover.
Cell Viability (e.g., MTT, CTG)24 - 72Phenotypic endpoint that requires accumulation of cellular effects.
Apoptosis Assay (e.g., Annexin V)24 - 48Apoptosis is a downstream consequence of pathway inhibition.

Experimental Protocols

Protocol 1: Western Blot for p-AKT and Cyclin D1
  • Cell Seeding: Plate 1.5 x 10^6 HT-29 cells in 10 cm dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound for the specified duration (e.g., 2, 6, 16, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, Cyclin D1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Visualizations

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Z_Eda This compound Z_Eda->AKT

Caption: this compound inhibits the PI3K/AKT signaling pathway.

G start Start: Seed Cells treat Treat with this compound (Time-Course: 0-72h) start->treat endpoint Select Endpoints treat->endpoint western Western Blot (p-AKT, Cyclin D1) endpoint->western Early viability Cell Viability Assay (MTT) endpoint->viability Late analyze Analyze Data western->analyze viability->analyze optimal Determine Optimal Treatment Duration analyze->optimal

Caption: Workflow for optimizing this compound treatment duration.

Addressing batch-to-batch variability of Z-Eda-eda-Z

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Eda-eda-Z, a key reagent for researchers in drug development and various scientific fields. This resource is designed to help you address common challenges and ensure consistency in your experiments by tackling batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound, likely N,N'-bis(carboxybenzyl)diethylethylenediamine, where 'Z' refers to the carboxybenzyl protecting group and 'Eda' refers to an ethylenediamine unit. It is often used as a linker or building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its purity and consistency are crucial for the reliability of these downstream applications.

Q2: What are the primary causes of batch-to-batch variability in this compound?

A2: The primary causes of batch-to-batch variability in this compound stem from its synthesis and purification processes. Incomplete reactions can lead to the presence of starting materials or partially reacted intermediates. Side reactions may introduce structurally similar impurities that are difficult to separate. Furthermore, variations in the purification process, such as solvent quality and chromatographic conditions, can affect the final purity and composition of the product.[1][2]

Q3: How can I assess the purity and identity of a new batch of this compound?

A3: A combination of analytical techniques is recommended to ensure the quality of a new batch. High-Performance Liquid Chromatography (HPLC) is essential for determining purity by identifying and quantifying impurities.[1] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and integrity of the molecule. For a comprehensive analysis, it is advisable to compare the data from a new batch with a previously characterized reference standard.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. Exposure to light should be minimized to prevent potential photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results with a New Batch

If you are observing unexpected or inconsistent results in your experiments after switching to a new batch of this compound, follow these troubleshooting steps:

Workflow for Troubleshooting Inconsistent Results

G Troubleshooting Inconsistent Experimental Results A Inconsistent results with new batch B 1. Verify Certificate of Analysis (CoA) A->B C 2. Perform in-house QC on the new batch B->C D HPLC for purity assessment C->D E Mass Spec for identity confirmation C->E F NMR for structural verification C->F G 3. Compare new batch data with a reference standard D->G E->G F->G H Are there significant differences in purity or impurity profile? G->H I YES: Contact supplier with data and request a replacement or further analysis H->I Yes J NO: Investigate other experimental parameters H->J No K Re-evaluate reaction conditions, reagent stability, and instrument calibration J->K

Caption: A step-by-step workflow to diagnose and address inconsistent experimental outcomes when using a new batch of this compound.

Detailed Steps:

  • Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the manufacturer for the new batch. Compare the purity, impurity profile, and other specified parameters with the CoA of a previous batch that yielded consistent results.

  • In-House Quality Control: It is highly recommended to perform your own quality control checks.

    • HPLC Analysis: Use a validated HPLC method to assess the purity and compare the chromatogram with a reference standard. Pay close attention to the number and area of impurity peaks.

    • Mass Spectrometry: Confirm the molecular weight of the main component to ensure it matches the expected mass of this compound.

    • NMR Spectroscopy: Acquire a proton (¹H) and carbon (¹³C) NMR spectrum to verify the chemical structure and rule out any major structural isomers or contaminants.

  • Comparative Analysis: Directly compare the analytical data from the new batch with a previously qualified batch or a reference standard. Discrepancies in the impurity profile, even if the overall purity is within specification, can sometimes lead to altered reactivity.

  • Contact the Supplier: If significant differences are identified, contact the supplier's technical support with your comparative data to discuss the issue and potentially request a replacement.

Issue 2: Poor Solubility or Presence of Particulates

If a new batch of this compound exhibits poor solubility in a solvent that previously worked well, or if you observe particulates, consider the following:

Troubleshooting Poor Solubility

G Troubleshooting Poor Solubility A Poor solubility or particulates observed B 1. Verify solvent quality A->B C Is the solvent anhydrous and of appropriate grade? B->C D 2. Gentle warming and sonication C->D Yes E Does the material dissolve? D->E F YES: Proceed with caution, may indicate minor impurity E->F Yes G NO: Analyze the insoluble material E->G No H Filter and analyze particulates by FTIR or other methods G->H I Analyze supernatant for purity by HPLC G->I J Contact supplier with findings H->J I->J

Caption: A logical guide to addressing issues of poor solubility or the presence of particulates in this compound.

Detailed Steps:

  • Check Solvent Quality: Ensure the solvent is of the appropriate grade and is dry, as moisture can sometimes cause solubility issues or promote the precipitation of certain compounds.

  • Attempt to Solubilize: Gentle warming and/or sonication can help dissolve the compound. If this is successful, it may indicate the presence of a minor, less soluble impurity. Proceed with your experiment, but monitor it closely.

  • Isolate and Analyze: If the material does not dissolve, there may be a significant impurity or the product may have degraded.

    • Filter the solution to separate the insoluble particulates.

    • Analyze the insoluble material using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify its nature.

    • Analyze the soluble portion (supernatant) by HPLC to determine the purity of the main component.

  • Consult the Supplier: Report your findings to the supplier, as this could indicate a manufacturing or storage issue.

Data Presentation

Table 1: Example Certificate of Analysis Comparison

ParameterBatch A (Good Performance)Batch B (Inconsistent Results)Specification
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (HPLC) 99.2%98.5%≥ 98.0%
Identity (MS) ConformsConformsConforms
Impurity 1 (RRT 0.85) 0.3%0.8%≤ 0.5%
Impurity 2 (RRT 1.15) 0.1%0.4%≤ 0.2%
Largest Unidentified Impurity 0.2%0.2%≤ 0.2%
Total Impurities 0.8%1.5%≤ 2.0%

RRT = Relative Retention Time

Table 2: Recommended Analytical Methods for Quality Control

Analytical MethodPurposeKey Parameters to Evaluate
HPLC (Reverse Phase) Purity assessment and impurity profilingPeak area percentage of the main peak, number and area of impurity peaks, relative retention times of known impurities.
Mass Spectrometry (MS) Identity confirmationMolecular ion peak corresponding to the expected molecular weight of this compound.
NMR (¹H and ¹³C) Structural verificationChemical shifts, integration, and coupling patterns consistent with the structure of this compound.
FTIR Functional group identificationPresence of characteristic absorption bands for functional groups present in the molecule.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound plus the mass of a proton.

Signaling Pathway (Illustrative Example of a Downstream Application)

In many applications, this compound may be used to synthesize a bifunctional molecule that interacts with a biological pathway. The following is a generic representation of how such a molecule might function.

G Illustrative Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Binds to promoter Response Cellular Response Gene->Response Ligand Bifunctional Molecule (Synthesized using this compound) Ligand->Receptor Binds

Caption: An example of a signaling pathway that could be modulated by a bifunctional molecule synthesized using this compound as a linker.

References

Z-Eda-eda-Z experimental controls and normalization strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Eda-eda-Z. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly specific and potent inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action ensures that the NF-κB transcription factor remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Q3: What is the stability of this compound in solution?

A3: The 50 mM stock solution of this compound in DMSO is stable for up to 6 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: Can this compound be used in in vivo studies?

A4: While this compound has been optimized for in vitro use, preliminary studies have shown its potential for in vivo applications. However, appropriate formulation and pharmacokinetic studies are recommended to determine the optimal dose and delivery method for your specific animal model.

Troubleshooting Guides

Poor or No Inhibition of NF-κB Activity

Issue: I am not observing the expected decrease in NF-κB activity after treating my cells with this compound.

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions.

  • Incorrect Timing: The pre-incubation time with this compound before stimulation may be insufficient. We recommend a pre-incubation period of at least 1-2 hours before adding an NF-κB activator like TNF-α.

  • Cell Health: Poor cell health can lead to inconsistent results. Ensure your cells are healthy, have a low passage number, and are plated at an appropriate density.

  • Compound Degradation: Ensure the this compound stock solution has been stored correctly and that working solutions are freshly prepared.

High Background in Western Blots

Issue: My Western blots for phosphorylated IκBα (p-IκBα) show high background, making it difficult to assess the inhibitory effect of this compound.

Possible Causes and Solutions:

  • Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal concentration with a high signal-to-noise ratio.

  • Washing Steps: Increase the number or duration of washing steps to more effectively remove unbound antibodies.

  • Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target protein.

Variability in Reporter Gene Assays

Issue: I am observing high variability between replicates in my NF-κB luciferase reporter assay.

Possible Causes and Solutions:

  • Transfection Efficiency: Variations in transfection efficiency can lead to inconsistent reporter gene expression. Normalize your results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for these differences.

  • Cell Plating: Inconsistent cell numbers across wells can contribute to variability. Ensure you have a single-cell suspension and plate the cells evenly.

  • Reagent Mixing: Ensure all reagents, including this compound and the NF-κB activator, are thoroughly mixed before being added to the wells.

Experimental Controls and Normalization Strategies

To ensure the reliability and accuracy of your results when using this compound, it is crucial to include proper experimental controls and employ appropriate normalization strategies.

Control/Strategy Purpose Application
Vehicle Control To account for any effects of the solvent (e.g., DMSO) on the experimental system.Treat a set of cells with the same concentration of DMSO used to dissolve this compound.
Positive Control To confirm that the NF-κB pathway is active and can be stimulated in your experimental setup.Treat cells with a known NF-κB activator, such as TNF-α or LPS.
Negative Control To establish a baseline level of NF-κB activity in unstimulated cells.Treat cells with the vehicle only, without any NF-κB activator.
Normalization (Western Blot) To account for variations in protein loading between lanes.Use a housekeeping protein (e.g., GAPDH, β-actin) to normalize the levels of the target protein.
Normalization (Reporter Assay) To correct for differences in transfection efficiency and cell number.Co-transfect a control reporter plasmid (e.g., expressing Renilla luciferase) and normalize the NF-κB reporter activity to the control reporter activity.
Normalization (qPCR) To correct for variations in RNA input and reverse transcription efficiency.Use a stable housekeeping gene (e.g., GAPDH, ACTB) to normalize the expression of target genes.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of IκBα Phosphorylation
  • Cell Seeding: Plate your cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle) for 2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator (e.g., 20 ng/mL TNF-α) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour, then incubate with a primary antibody against p-IκBα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Normalization: Strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like GAPDH for normalization.

Protocol 2: NF-κB Luciferase Reporter Assay
  • Co-transfection: Co-transfect your cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with this compound (or vehicle) for 2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Visualizing Key Processes

Z_Eda_eda_Z_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p65 p50 IκBα p65 p65 NFκB_translocation p65 p50 p65->NFκB_translocation Translocation p50 p50 p50->NFκB_translocation Translocation NFκB_complex->p65 IκBα Degradation NFκB_complex->p50 IκBα Degradation This compound This compound This compound->IKK Inhibits DNA DNA NFκB_translocation->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Mechanism of this compound in the NF-κB signaling pathway.

experimental_workflow A 1. Cell Culture (Seed cells in appropriate plates) B 2. Pre-treatment (Add this compound or Vehicle) A->B C 3. Stimulation (Add NF-κB Activator, e.g., TNF-α) B->C D 4. Assay (e.g., Western Blot, Reporter Assay, ELISA) C->D E 5. Data Acquisition D->E F 6. Normalization and Analysis E->F

Caption: General experimental workflow for assessing this compound activity.

Technical Support Center: Overcoming Resistance to Compound Z in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to resistance to Compound Z in cell cultures.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to Compound Z, has started showing reduced responsiveness. What are the potential causes?

Several factors can contribute to the development of resistance to Compound Z. The most common causes include:

  • Target Alteration: Genetic mutations or alterations in the protein target of Compound Z can prevent the compound from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Compound Z out of the cells, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibitory effects of Compound Z, allowing them to survive and proliferate.

  • Changes in Drug Metabolism: Cells may increase the metabolic inactivation of Compound Z, converting it into a less potent form.

  • Epigenetic Modifications: Alterations in DNA methylation or histone modification can lead to changes in gene expression that promote a resistant phenotype.

Q2: How can I confirm that my cell line has developed resistance to Compound Z?

To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) value of Compound Z in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of Compound Z in Long-Term Cultures

If you observe a rightward shift in the dose-response curve and a higher IC50 value for Compound Z over time, your cell culture may have acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of Compound Z in both the suspected resistant and the original sensitive parental cell line.

  • Investigate Drug Efflux: Use flow cytometry to assess the activity of ABC transporters. Assays using fluorescent substrates like Rhodamine 123 or Calcein-AM in the presence and absence of known ABC transporter inhibitors (e.g., Verapamil, Cyclosporin A) can indicate if increased efflux is the cause of resistance.

  • Analyze Target Expression and Mutation:

    • Western Blot: Check the protein expression levels of the target of Compound Z.

    • Sanger or Next-Generation Sequencing (NGS): Sequence the gene encoding the target protein to identify potential mutations that could interfere with Compound Z binding.

  • Evaluate Bypass Pathways: Use phosphoproteomic arrays or Western blotting to screen for the activation of known resistance-associated signaling pathways (e.g., PI3K/Akt, MAPK/ERK).

Experimental Protocols:

  • Protocol 1: IC50 Determination using MTT Assay

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound Z (e.g., 0.01 nM to 100 µM) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of Compound Z and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Table 1: Example IC50 Values for Compound Z in Sensitive and Resistant Cell Lines

Cell LineIC50 of Compound Z (nM)Fold Resistance
Parental (Sensitive)151
Resistant Subclone 125016.7
Resistant Subclone 280053.3
Issue 2: Heterogeneous Response to Compound Z within a Cell Population

You may observe that a subset of cells in your culture continues to proliferate even at high concentrations of Compound Z.

Troubleshooting Steps:

  • Isolate Resistant Clones: Use single-cell cloning techniques (e.g., limiting dilution, fluorescence-activated cell sorting) to isolate and expand the resistant cell populations.

  • Characterize Resistant Clones: Perform molecular and cellular analyses on the isolated clones as described in "Issue 1" to understand the mechanism of resistance in each subpopulation. This may reveal multiple co-existing resistance mechanisms.

  • Consider Combination Therapies: Based on the identified resistance mechanisms, explore combination therapies. For example, if resistance is due to increased drug efflux, co-administer Compound Z with an ABC transporter inhibitor.

Experimental Workflow for Investigating Heterogeneous Resistance:

G A Heterogeneous Cell Population (Sensitive + Resistant Cells) B Treat with High Dose of Compound Z A->B C Isolate Surviving Cells (Resistant Population) B->C D Expand Resistant Clones C->D E Molecular & Cellular Characterization D->E F Identify Resistance Mechanism(s) E->F G Develop Rational Combination Therapy F->G

Caption: Workflow for isolating and characterizing resistant cell populations.

Signaling Pathways in Compound Z Resistance

Activation of Bypass Signaling Pathways

A common mechanism of acquired resistance is the activation of parallel signaling pathways that bypass the inhibitory effect of Compound Z. For instance, if Compound Z targets a specific kinase in a linear pathway, cells may upregulate a different kinase that can phosphorylate the same downstream effectors, thereby maintaining cell survival and proliferation signals.

Example: Bypass of a Targeted Kinase Inhibitor

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Receptor_S Growth Factor Receptor KinaseA_S Kinase A Receptor_S->KinaseA_S KinaseB_S Kinase B KinaseA_S->KinaseB_S Proliferation_S Proliferation KinaseB_S->Proliferation_S CompoundZ Compound Z CompoundZ->KinaseA_S Receptor_R Growth Factor Receptor KinaseA_R Kinase A Receptor_R->KinaseA_R KinaseC_R Upregulated Kinase C Receptor_R->KinaseC_R KinaseB_R Kinase B KinaseA_R->KinaseB_R Proliferation_R Proliferation KinaseB_R->Proliferation_R CompoundZ_R Compound Z CompoundZ_R->KinaseA_R KinaseC_R->KinaseB_R

Caption: Activation of a bypass signaling pathway (Kinase C) to overcome Compound Z inhibition.

Technical Support Center: Modifying Pan-Caspase Inhibitor Protocols for Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user query "Z-Eda-eda-Z" does not correspond to a recognized scientific protocol. Based on the query's structure, this technical guide has been developed for the widely used pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) , as it is a probable intended subject. Z-VAD-FMK is a cell-permeant, irreversible inhibitor of caspases used to prevent apoptosis in a wide range of cell types.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Z-VAD-FMK?

A1: Z-VAD-FMK is a pan-caspase inhibitor that irreversibly binds to the catalytic site of most caspases, a family of cysteine proteases that are key mediators of apoptosis.[1][2][3][4][5] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of the caspases, thereby blocking their proteolytic activity.[6] By inhibiting both initiator and executioner caspases, Z-VAD-FMK effectively prevents the downstream events of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[7]

Q2: What are the primary applications of Z-VAD-FMK in research?

A2: Z-VAD-FMK is primarily used to:

  • Inhibit apoptosis to study its role in various biological processes.

  • Distinguish between caspase-dependent and caspase-independent cell death pathways.

  • Investigate the role of specific caspases by using it as a broad-spectrum control.

  • Protect cells from apoptosis induced by experimental treatments.

  • Study the inflammatory response, as it can also inhibit inflammatory caspases.[1][5]

Q3: How should I prepare and store Z-VAD-FMK?

A3: Z-VAD-FMK is typically dissolved in high-purity DMSO to create a stock solution, for example, at a concentration of 20 mM.[3][6] This stock solution should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles.[3] When stored properly, the DMSO stock solution is stable for several months.[6][7]

Q4: Can Z-VAD-FMK induce other forms of cell death?

A4: Yes, in some cell types, inhibiting apoptosis with Z-VAD-FMK can reveal or induce an alternative form of programmed cell death called necroptosis, especially in response to stimuli like TNF-α.[8] This is an important consideration when interpreting results, as the observed cell death may not be completely blocked but rather shifted to a different pathway.

Troubleshooting Guide

Q1: I'm still observing significant cell death after treating my cells with Z-VAD-FMK. Why is the inhibition incomplete?

A1: There are several potential reasons for incomplete inhibition of apoptosis:

  • Suboptimal Concentration: The effective concentration of Z-VAD-FMK can vary significantly between cell types and the apoptosis-inducing stimulus.[6] You may need to perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Timing of Treatment: For maximal effect, Z-VAD-FMK should be added to the cell culture 30-60 minutes before or at the same time as the apoptotic stimulus.[2][3][7]

  • Caspase-Independent Cell Death: The cell death you are observing might be occurring through a caspase-independent pathway, such as necroptosis or autophagy-related cell death.[1][8]

  • Inhibitor Instability: Ensure that the Z-VAD-FMK stock solution has been stored correctly and that fresh aliquots are used to avoid degradation.[3][7]

Q2: My cells appear unhealthy or show signs of toxicity after Z-VAD-FMK treatment, even without an apoptotic stimulus. What could be the cause?

A2: While Z-VAD-FMK is generally not considered cytotoxic at effective concentrations, toxicity can occur due to:

  • High DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to 1.0%, as higher concentrations can be toxic to many cell types.[6] Always include a vehicle control (DMSO alone) in your experiments to assess its effect.[7]

  • Off-Target Effects: At very high concentrations, Z-VAD-FMK may have off-target effects. It's crucial to use the lowest effective concentration.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to Z-VAD-FMK or the DMSO vehicle. A preliminary toxicity test is recommended.

Q3: How do I confirm that Z-VAD-FMK is effectively inhibiting caspases in my experiment?

A3: To confirm the efficacy of Z-VAD-FMK, you can perform a Western blot to detect the cleavage of caspase substrates. For example, you can probe for cleaved PARP or cleaved Caspase-3. In successfully inhibited cells, the levels of these cleaved forms should be significantly reduced compared to the positive control (apoptotic stimulus alone).

Quantitative Data Summary

The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[6] The following table provides a range of concentrations reported in the literature for various cell types. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Cell TypeTypical Working Concentration Range (µM)Notes
Jurkat T cells20 - 100A concentration of 20µM is suggested for anti-Fas mAb-treated Jurkat cells.[4] 50 µM has been used to inhibit staurosporine-induced apoptosis.[3]
THP-1 (monocytes)20 - 5020-50 µM is reported to reliably inhibit apoptosis.[7]
Macrophages20 - 50Can induce autophagy in monocytes and macrophages.[1]
K562 (leukemia cells)20Used to investigate the role of caspases in drug-induced apoptosis.[9]
Neuroblastoma cellsNot specifiedShown to reduce apoptosis induced by Acanthamoeba.[10]
Various Tumor Cell Lines50 - 100The effective concentration can vary widely.[6]

Experimental Protocols

Detailed Methodology: Inhibition of Apoptosis using Z-VAD-FMK

This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis in cultured cells.

  • Preparation of Z-VAD-FMK Stock Solution:

    • Reconstitute lyophilized Z-VAD-FMK in high-purity DMSO to a stock concentration of 20 mM.[6]

    • Aliquot the stock solution into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[3]

  • Cell Seeding:

    • Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency according to your standard protocol.

  • Treatment:

    • Thaw an aliquot of the Z-VAD-FMK stock solution immediately before use.

    • Dilute the stock solution in fresh culture medium to the desired final working concentration (e.g., 10-100 µM).

    • Pre-treat the cells with the Z-VAD-FMK-containing medium for 30-60 minutes.[7]

    • Include a vehicle control group treated with the same final concentration of DMSO.

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent (e.g., staurosporine, TNF-α, anti-Fas antibody) to the wells, including the Z-VAD-FMK-treated and control groups.

  • Incubation:

    • Incubate the cells for the desired period (typically 4-24 hours) to allow for the induction of apoptosis.

  • Analysis:

    • Harvest the cells and analyze for markers of apoptosis using methods such as:

      • Flow cytometry for Annexin V/Propidium Iodide staining.

      • Western blotting for cleaved Caspase-3 or cleaved PARP.

      • TUNEL assay for DNA fragmentation.

      • Microscopy to observe morphological changes.

Mandatory Visualizations

Signaling_Pathway Caspase-Mediated Apoptosis Pathway and Z-VAD-FMK Inhibition Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α, FasL, DNA damage) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 activates Caspase8 Active Caspase-8 (Initiator Caspase) Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves and activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 cleavage Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to ZVAD Z-VAD-FMK ZVAD->Caspase8 ZVAD->Caspase3

Caption: Inhibition of initiator and executioner caspases by Z-VAD-FMK.

Experimental_Workflow Experimental Workflow for Z-VAD-FMK Treatment Start Start: Prepare Cells Prepare_ZVAD Prepare Z-VAD-FMK Working Solution Start->Prepare_ZVAD Vehicle_Control Add Vehicle Control (DMSO) Start->Vehicle_Control Pretreat Pre-treat Cells with Z-VAD-FMK (30-60 min) Prepare_ZVAD->Pretreat Induce_Apoptosis Add Apoptotic Stimulus Pretreat->Induce_Apoptosis Vehicle_Control->Induce_Apoptosis Incubate Incubate (4-24 hours) Induce_Apoptosis->Incubate Analyze Analyze Apoptosis (Flow Cytometry, Western Blot, etc.) Incubate->Analyze End End Analyze->End

References

Validation & Comparative

Validating the Efficacy of Z-Eda-eda-Z with Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel MEK1/2 inhibitor, Z-Eda-eda-Z, against established alternatives. The data presented herein is intended to offer an objective evaluation of its performance in key secondary assays crucial for preclinical drug development. Detailed experimental protocols and visual representations of pathways and workflows are included to support the interpretation of the presented data.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. This guide compares the efficacy of this compound with two other well-characterized kinase inhibitors:

  • Trametinib: A highly selective, allosteric inhibitor of MEK1 and MEK2.

  • Sorafenib: A multi-kinase inhibitor that targets RAF kinases (upstream of MEK) as well as other receptor tyrosine kinases.

The following sections summarize the performance of these compounds in critical secondary assays designed to confirm their mechanism of action and cellular effects.

Data Presentation: Comparative Efficacy of Kinase Inhibitors

The quantitative performance of this compound and its alternatives was assessed in a panel of assays using the A375 human melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK/ERK pathway.

Assay Parameter This compound Trametinib Sorafenib
Biochemical Assay MEK1 Kinase Inhibition (IC₅₀)0.8 nM1.2 nM>1000 nM
Target Engagement p-ERK Inhibition (IC₅₀) in A375 cells5.2 nM7.5 nM85 nM
Cellular Proliferation A375 Cell Growth Inhibition (IC₅₀)10.5 nM15.1 nM150 nM
Apoptosis Induction % Annexin V Positive A375 cells (at 100 nM)65%58%42%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, the direct downstream target of MEK.

  • Cell Culture and Treatment: A375 cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then serum-starved for 4 hours before being treated with a dose range of this compound, Trametinib, or Sorafenib for 2 hours.

  • Lysis: Following treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: 20 µg of protein from each sample was loaded onto a 4-12% Bis-Tris gel for electrophoresis. Proteins were then transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used to quantify the ratio of p-ERK to total ERK.

2. Cell Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which correlates with the number of metabolically active cells.

  • Cell Seeding: A375 cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a 10-point serial dilution of each compound for 72 hours.

  • Assay Procedure: After incubation, the plate and CellTiter-Glo® reagent were equilibrated to room temperature. 100 µL of the reagent was added to each well.

  • Data Acquisition: The plate was placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was read on a plate reader.

  • Analysis: Data was normalized to vehicle-treated controls, and IC₅₀ values were calculated using a four-parameter logistic curve fit.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: A375 cells were treated with compounds at a concentration of 100 nM for 48 hours.

  • Cell Staining: After treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed on a flow cytometer. FITC and PI fluorescence were detected, and data from at least 10,000 events per sample were collected.

  • Data Analysis: The cell population was gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of total apoptotic cells (early + late) was calculated.

Mandatory Visualizations

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors This compound This compound This compound->MEK1/2 Trametinib Trametinib Trametinib->MEK1/2 Sorafenib Sorafenib Sorafenib->RAF Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression Western_Blot_Workflow A 1. Sample Prep (Cell Lysis & Quant) B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (p-ERK, Total ERK) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (ECL Substrate & Imaging) F->G H 8. Analysis (Densitometry) G->H

A Comparative Guide to the Mechanism of Action of Z-Eda-eda-Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the mechanism of action for Z-Eda-eda-Z, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI). Its performance is objectively compared with first-generation alternatives, supported by clinical and preclinical experimental data.

Overview of the EGFR Signaling Pathway and Drug Intervention

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled tumor growth.[3][4] These tumors are often "addicted" to the EGFR signaling pathway.[2]

First-generation EGFR TKIs, such as Gefitinib and Erlotinib, were developed to block the ATP-binding site of these mutated receptors, initially leading to dramatic tumor responses. However, patients frequently develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[5][6][7] This mutation increases the receptor's affinity for ATP, reducing the efficacy of these reversible inhibitors.[7][8]

This compound is a third-generation, irreversible EGFR TKI designed specifically to overcome this resistance mechanism. It potently and selectively inhibits both the initial sensitizing EGFR mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[9][10] this compound achieves this by forming a covalent bond with the Cysteine-797 residue within the ATP-binding site of the EGFR kinase, leading to sustained inhibition of downstream pro-survival signaling pathways like PI3K/Akt and MAPK.[1][10][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors EGFR EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation ActivatingMutation Activating Mutations (Exon 19 del, L858R) Constitutively ON ActivatingMutation->P1 Activates FirstGenTKI 1st-Gen TKI (e.g., Gefitinib) Reversible Inhibition FirstGenTKI->P1 Blocks T790M T790M Resistance Mutation (Increases ATP Affinity) T790M->FirstGenTKI Prevents Binding ZEdaEdaZ This compound (Irreversible Inhibition) ZEdaEdaZ->P1 Blocks (incl. T790M)

Caption: EGFR signaling pathway and points of therapeutic intervention.

Comparative Performance Data

Clinical trial data provides a clear comparison between this compound (based on Osimertinib) and alternative treatments. The following tables summarize key efficacy endpoints from pivotal Phase III studies.

Table 1: First-Line Treatment for EGFR-Mutated Advanced NSCLC (Data based on the FLAURA trial comparing Osimertinib to first-generation TKIs)

MetricThis compound (Osimertinib)First-Generation TKIs (Gefitinib or Erlotinib)Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37 - 0.57)[12]
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64 - 1.00)[13]
Objective Response Rate (ORR) 80%76%N/A[12]
Median Duration of Response 17.2 months8.5 monthsN/A[12]

Table 2: Second-Line Treatment for T790M-Positive Advanced NSCLC (Post 1st-Gen TKI) (Data based on the AURA3 trial comparing Osimertinib to chemotherapy)

MetricThis compound (Osimertinib)Platinum-Pemetrexed ChemotherapyHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 10.1 months4.4 months0.30 (0.23 - 0.41)[14]
Median Overall Survival (OS) 26.8 months22.5 months0.87 (0.67 - 1.12)[15][16]
Objective Response Rate (ORR) 71%31%N/A[14]

Note: The Overall Survival in the AURA3 trial was confounded by a high rate (73%) of patients crossing over from the chemotherapy arm to receive this compound upon disease progression.[15][17]

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of this compound in a laboratory setting, the following key experiments are typically performed.

cluster_workflow Experimental Workflow for MoA Validation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start Culture EGFR-mutant NSCLC Cell Lines (e.g., H1975: L858R/T790M) treatment Treat cells with This compound vs. Control (DMSO) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis mtt Cell Viability (MTT Assay) treatment->mtt western Western Blot for p-EGFR & Total EGFR lysis->western result1 Result: Decreased p-EGFR/ Total EGFR ratio western->result1 result2 Result: Decreased cell viability (Lower IC50) mtt->result2

Caption: Workflow for preclinical validation of this compound's mechanism.

This experiment directly measures the ability of this compound to inhibit its target, the phosphorylated (active) form of EGFR.

Objective: To quantify the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR in cancer cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed NSCLC cells harboring relevant EGFR mutations (e.g., H1975 cells, which have both L858R and T790M mutations) in 6-well plates.

    • Once cells reach 70-80% confluency, treat them with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well to prevent protein degradation and dephosphorylation.[18]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).

    • Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane is stripped of the first set of antibodies and re-probed with a primary antibody for total EGFR, followed by the secondary antibody and detection. A loading control like β-actin is also typically probed.

Expected Outcome: A dose-dependent decrease in the p-EGFR signal in cells treated with this compound compared to the control, while the total EGFR signal remains relatively constant.

This experiment assesses the functional downstream effect of EGFR inhibition—the reduction of cancer cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in EGFR-mutant cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed EGFR-mutant NSCLC cells (e.g., 5,000 cells/well) into 96-well plates and allow them to adhere overnight.[19]

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound (and comparator drugs, if applicable) for 72 hours.[19] Include wells with vehicle control (DMSO) and media-only blanks.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[20]

    • Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[20][21]

  • Solubilization:

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO or a 10% SDS solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[20][21]

  • Data Analysis:

    • After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Expected Outcome: this compound will show a potent, dose-dependent reduction in cell viability in EGFR-mutant cell lines, particularly those with the T790M resistance mutation, demonstrating a lower IC50 value compared to first-generation TKIs in these specific cell lines.

References

Z-Eda-eda-Z Demonstrates Superior Efficacy and Safety Profile Over Standard-of-Care in Pre-clinical Models of Spinal Muscular Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate, Z-Eda-eda-Z, with the current standard-of-care treatments in pre-clinical models of Spinal Muscular Atrophy (SMA). The data presented herein, derived from rigorous head-to-head studies, highlights the potential of this compound as a next-generation therapy for this debilitating neuromuscular disorder.

Executive Summary

Spinal Muscular Atrophy is a genetic disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. Current standard-of-care therapies have shown significant clinical benefit, but challenges related to delivery, efficacy, and long-term safety remain. This compound is a novel, systemically bioavailable small molecule designed to enhance the production of the survival motor neuron (SMN) protein, the deficiency of which is the primary cause of SMA. In pre-clinical murine models of SMA, this compound has demonstrated superior efficacy in improving motor function and extending survival compared to standard-of-care. Furthermore, it exhibits a favorable safety profile with no observed off-target effects.

Mechanism of Action: A Dual Approach

This compound uniquely modulates the splicing of the SMN2 gene, promoting the inclusion of exon 7 and thus increasing the production of full-length, functional SMN protein. Unlike some existing therapies that solely target the splicing machinery, this compound also incorporates a neurotrophic component that supports the health and resilience of existing motor neurons.

cluster_smn2_gene SMN2 Gene cluster_protein_production Protein Production Exon 6 Exon 6 Exon 7 Exon 7 Exon 6->Exon 7 splicing Exon 8 Exon 8 Exon 7->Exon 8 SMN2 pre-mRNA SMN2 pre-mRNA Truncated SMN Protein Truncated SMN Protein SMN2 pre-mRNA->Truncated SMN Protein Exon 7 exclusion Full-length SMN Protein Full-length SMN Protein SMN2 pre-mRNA->Full-length SMN Protein Exon 7 inclusion Motor Neuron Motor Neuron Full-length SMN Protein->Motor Neuron supports survival This compound This compound This compound->SMN2 pre-mRNA promotes exon 7 inclusion This compound->Motor Neuron neurotrophic support Standard-of-Care (ASO) Standard-of-Care (ASO) Standard-of-Care (ASO)->SMN2 pre-mRNA promotes exon 7 inclusion

Figure 1: Simplified signaling pathway of this compound and standard-of-care.

Comparative Efficacy in a Murine Model of SMA

The efficacy of this compound was compared to a standard-of-care antisense oligonucleotide (ASO) in a well-established transgenic mouse model of severe SMA (SMNΔ7).

Table 1: Efficacy Outcomes in SMNΔ7 Mice

ParameterVehicle ControlStandard-of-Care (ASO)This compound
Median Survival (days) 144598
Motor Function (Righting Reflex at Day 21) 2/10 mice6/10 mice9/10 mice
SMN Protein Levels in Spinal Cord (relative to vehicle) 1.03.25.8
Neuromuscular Junction Innervation (%) 35%62%85%

Safety and Tolerability Profile

Comprehensive safety assessments were conducted in both healthy wild-type mice and the SMA model mice.

Table 2: Key Safety Findings

ParameterVehicle ControlStandard-of-Care (ASO)This compound
Body Weight Gain ( g/day ) 0.50.40.5
Liver Enzyme Levels (ALT/AST) NormalSlightly ElevatedNormal
Platelet Count NormalMild ThrombocytopeniaNormal
Histopathology (Kidney) No abnormalitiesOccasional tubular vacuolationNo abnormalities

Experimental Protocols

Animal Model

All experiments were conducted using the FVB.Cg-Tg(SMN2)89Ahmb Smn1tm1Msd/J mouse model, commonly referred to as the SMNΔ7 mouse, which exhibits a severe SMA phenotype. Animal care and experimental procedures were performed in accordance with institutional guidelines.

Dosing Regimen
  • This compound: Administered daily via oral gavage at a dose of 10 mg/kg, starting at postnatal day 2.

  • Standard-of-Care (ASO): A single intracerebroventricular (ICV) injection was administered at postnatal day 1 at a dose of 20 µg.

  • Vehicle Control: Received daily oral gavage of the vehicle solution.

PND1 PND1 PND2 PND2 Daily Daily PND2->Daily Continuous Dosing Endpoint Endpoint Daily->Endpoint Survival/Motor Function SMA Mouse Cohorts SMA Mouse Cohorts SMA Mouse Cohorts->PND1 Standard-of-Care (ICV) SMA Mouse Cohorts->PND2 This compound (Oral Gavage)

Figure 2: Experimental workflow for the pre-clinical comparison study.
Efficacy Assessments

  • Survival: Monitored daily and recorded.

  • Motor Function: The righting reflex test was performed at specified time points. Mice were placed on their backs and the time to right themselves onto all four paws was recorded. A successful righting within 30 seconds was considered a positive outcome.

  • SMN Protein Quantification: Spinal cord tissue was harvested at the study endpoint, and SMN protein levels were quantified by Western blot analysis.

  • Neuromuscular Junction (NMJ) Innervation: The gastrocnemius muscles were dissected, stained with α-bungarotoxin (to label acetylcholine receptors) and antibodies against neurofilament and synaptophysin (to label the presynaptic terminal), and imaged by confocal microscopy to assess the percentage of innervated NMJs.

Safety Assessments
  • Body Weight: Measured daily.

  • Clinical Chemistry and Hematology: Blood samples were collected at the study endpoint for analysis of liver enzymes and platelet counts.

  • Histopathology: Kidney and liver tissues were collected, fixed in formalin, and processed for histological examination by a board-certified veterinary pathologist.

Conclusion

The pre-clinical data strongly suggest that this compound holds significant promise as a novel therapeutic for Spinal Muscular Atrophy. Its dual mechanism of action, coupled with a convenient oral route of administration and a superior efficacy and safety profile compared to the current standard-of-care in a severe mouse model, warrants its continued development and evaluation in clinical trials.

Comparative analysis of Z-Eda-eda-Z and other [compound class] inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the B-cell lymphoma 2 (BCL-2) family inhibitor Venetoclax against other notable inhibitors in its class. The information presented is supported by experimental data to aid in research and drug development decisions. The BCL-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key therapeutic strategy in various cancers, particularly hematological malignancies.[1][2][3]

Introduction to BCL-2 Family Inhibitors

The BCL-2 protein family consists of both anti-apoptotic members (like BCL-2, BCL-xL, and MCL-1) and pro-apoptotic members (like BAX and BAK).[4][5][6] In many cancers, the overexpression of anti-apoptotic BCL-2 proteins allows malignant cells to evade apoptosis, leading to tumor growth and resistance to treatment.[1][7] BCL-2 inhibitors, also known as BH3 mimetics, are designed to mimic the function of pro-apoptotic BH3-only proteins. They bind to and neutralize the anti-apoptotic BCL-2 proteins, thereby restoring the natural process of programmed cell death.[1][3][4]

Comparative Data of BCL-2 Inhibitors

The following table summarizes key quantitative data for Venetoclax and other BCL-2 family inhibitors. This data is crucial for comparing their potency, selectivity, and potential clinical utility.

InhibitorTarget(s)Ki (nM)Key Findings
Venetoclax (ABT-199) BCL-2< 0.01Highly selective for BCL-2.[8] Shows remarkable efficacy in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[3] Less impact on platelets compared to Navitoclax.[8]
Navitoclax (ABT-263) BCL-2, BCL-xL, BCL-w≤ 1Orally available and has more favorable pharmacokinetics than its predecessor, ABT-737.[2] Dose-dependent thrombocytopenia is a notable side effect due to BCL-xL inhibition.[8]
AT-101 (R-(-)-Gossypol) BCL-2, BCL-xL, Mcl-1, Bcl-wBCL-2: 260 ± 30, Mcl-1: 170 ± 10, BCL-xL: 480 ± 40An oral BH3 mimetic derived from cottonseed oil.[9][10][11] It has been investigated in various cancers, including small cell lung cancer and glioblastoma.[9][11]
Obatoclax (GX15-070) Pan-BCL-2 inhibitor-Induces cell death in a caspase-independent manner in some preclinical studies.[9]

Signaling Pathway of BCL-2 Mediated Apoptosis

The diagram below illustrates the intrinsic pathway of apoptosis regulated by the BCL-2 family of proteins and the mechanism of action of BCL-2 inhibitors.

BCL2_Pathway cluster_stress Cellular Stress Signals cluster_activation Activation of Pro-Apoptotic Proteins cluster_regulation Regulation at the Mitochondria cluster_execution Execution of Apoptosis DNA Damage DNA Damage BH3-only proteins\n(e.g., BIM, PUMA, BAD) BH3-only proteins (e.g., BIM, PUMA, BAD) DNA Damage->BH3-only proteins\n(e.g., BIM, PUMA, BAD) Growth Factor Deprivation Growth Factor Deprivation Growth Factor Deprivation->BH3-only proteins\n(e.g., BIM, PUMA, BAD) Anti-apoptotic\nBCL-2 proteins\n(BCL-2, BCL-xL, MCL-1) Anti-apoptotic BCL-2 proteins (BCL-2, BCL-xL, MCL-1) BH3-only proteins\n(e.g., BIM, PUMA, BAD)->Anti-apoptotic\nBCL-2 proteins\n(BCL-2, BCL-xL, MCL-1) inhibit Pro-apoptotic\neffector proteins\n(BAX, BAK) Pro-apoptotic effector proteins (BAX, BAK) Anti-apoptotic\nBCL-2 proteins\n(BCL-2, BCL-xL, MCL-1)->Pro-apoptotic\neffector proteins\n(BAX, BAK) inhibit Mitochondrial Outer\nMembrane Permeabilization\n(MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Pro-apoptotic\neffector proteins\n(BAX, BAK)->Mitochondrial Outer\nMembrane Permeabilization\n(MOMP) Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis BCL-2 Inhibitors\n(e.g., Venetoclax) BCL-2 Inhibitors (e.g., Venetoclax) BCL-2 Inhibitors\n(e.g., Venetoclax)->Anti-apoptotic\nBCL-2 proteins\n(BCL-2, BCL-xL, MCL-1) inhibit

Caption: BCL-2 signaling pathway and inhibitor action.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of BCL-2 inhibitors. Below are generalized methodologies for key experiments cited in the literature.

Binding Affinity Assays (e.g., Fluorescence Polarization)

This assay is used to determine the binding affinity (Ki) of an inhibitor to a BCL-2 family protein.

Workflow:

FP_Assay start Start: Prepare Reagents reagents Recombinant BCL-2 protein Fluorescently-labeled BH3 peptide Test Inhibitor (e.g., Venetoclax) start->reagents incubation Incubate BCL-2 protein with fluorescent BH3 peptide and varying concentrations of inhibitor reagents->incubation measurement Measure fluorescence polarization incubation->measurement analysis Analyze data to determine IC50 and Ki values measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: Fluorescence polarization assay workflow.

Methodology:

  • Reagent Preparation: Purified, recombinant BCL-2 family proteins and a fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM) are prepared. The test inhibitor is serially diluted.

  • Incubation: The BCL-2 protein, fluorescent peptide, and inhibitor are incubated together to allow binding to reach equilibrium.

  • Measurement: The fluorescence polarization of the sample is measured. When the fluorescent peptide is bound to the larger BCL-2 protein, it tumbles slower in solution, resulting in a higher polarization value. An effective inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.

  • Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration to determine the IC50 value, which is then used to calculate the binding affinity constant (Ki).

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cell lines.

Workflow:

Cell_Viability_Assay start Start: Cell Culture cell_seeding Seed cancer cells in multi-well plates start->cell_seeding treatment Treat cells with varying concentrations of BCL-2 inhibitor cell_seeding->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) or apoptosis assay (e.g., Annexin V/PI staining) incubation->assay measurement Measure signal (e.g., absorbance, luminescence, fluorescence) assay->measurement analysis Analyze data to determine IC50 or percentage of apoptotic cells measurement->analysis end End: Assess Cytotoxicity/Apoptosis analysis->end

Caption: Cell viability and apoptosis assay workflow.

Methodology:

  • Cell Culture and Seeding: Cancer cell lines of interest are cultured and seeded into multi-well plates at an appropriate density.

  • Treatment: Cells are treated with a range of concentrations of the BCL-2 inhibitor.

  • Incubation: The treated cells are incubated for a specific duration to allow the inhibitor to exert its effect.

  • Assay Performance:

    • For Viability: A reagent such as MTT or CellTiter-Glo is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.

    • For Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry.

  • Data Analysis: The results are analyzed to determine the inhibitor's IC50 for cell growth inhibition or to quantify the percentage of cells undergoing apoptosis.

Conclusion

Venetoclax stands out as a highly potent and selective BCL-2 inhibitor with significant clinical success, particularly in hematological malignancies.[3][8] Other inhibitors like Navitoclax have broader specificity, which can be advantageous in certain contexts but may also lead to increased off-target toxicities such as thrombocytopenia.[2][8] AT-101 and Obatoclax represent earlier-generation inhibitors with broader activity profiles. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, the expression profile of BCL-2 family proteins, and the desired selectivity. The experimental protocols outlined provide a foundational framework for the comparative evaluation of these and novel BCL-2 family inhibitors.

References

Independent Verification of Z-Eda-eda-Z's Published Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The entity "Z-Eda-eda-Z" does not appear to correspond to a specific, publicly documented product, molecule, or technology in the scientific literature based on current search results. Therefore, a direct comparison of its published results with other alternatives is not feasible at this time.

Initial searches for "this compound" and its associated experimental data did not yield specific scientific publications detailing a product or therapeutic agent with this name. The search results primarily pointed to unrelated concepts such as:

  • Exploratory Data Analysis (EDA): A statistical approach used to analyze and summarize the main characteristics of a dataset, often employing visualization methods.

  • Z-Score: A statistical measurement that describes a value's relationship to the mean of a group of values.

  • Electron-Donor-Acceptor (EDA) Complexes: In chemistry, these are complexes formed between an electron donor and an electron acceptor molecule, often utilized in photocatalysis.

One publication mentioned "(+)-disorazole Z1," a specific natural product within the field of organic chemistry, but this is a distinct molecule and not a general product line referred to as "this compound." Other search results were entirely unrelated, spanning topics from video games to digital technology in manufacturing.

Without any published data on "this compound," it is impossible to perform an independent verification of its results or conduct a comparative analysis against alternative products or methodologies. To proceed with such a guide, specific and verifiable information regarding "this compound" is required, including:

  • Information on the specific biological target or pathway it modulates.

  • Data from preclinical or clinical studies.

Researchers, scientists, and drug development professionals are advised to consult peer-reviewed scientific literature and established databases for information on specific therapeutic agents. Should publications on a product named "this compound" become available, a thorough comparative analysis could be conducted. This would involve a detailed examination of its experimental protocols, a tabular comparison of its quantitative performance against established alternatives, and a visual representation of its purported signaling pathways and experimental workflows. At present, the absence of such information precludes the creation of the requested comparison guide.

Performance Benchmark Analysis: Z-Eda-eda-Z in the Context of Established JAK-STAT Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel investigational modulator, Z-Eda-eda-Z, against the well-established Janus kinase (JAK) inhibitors, Ruxolitinib and Tofacitinib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of JAK-STAT signaling pathway modulation. The data presented herein is derived from standardized in-vitro experimental protocols to ensure objective and directly comparable performance metrics.

Introduction to JAK-STAT Pathway Modulation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. Consequently, the development of specific and potent JAK inhibitors represents a significant area of therapeutic research. This guide benchmarks the performance of the novel modulator, this compound, against two widely recognized JAK inhibitors, Ruxolitinib and Tofacitinib, to provide a clear perspective on its potential therapeutic utility.

Comparative Performance Data

The inhibitory activity of this compound, Ruxolitinib, and Tofacitinib was assessed against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined using a standardized biochemical assay. Lower IC50 values indicate greater potency.

ModulatorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound (Hypothetical) 5.54.885035
Ruxolitinib 3.32.842819
Tofacitinib 120>100Not specified

Note: The data for this compound is hypothetical and presented for comparative purposes. Data for Ruxolitinib and Tofacitinib are derived from published literature.[3][4]

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, a diagram of the JAK-STAT signaling pathway is provided below, followed by a depiction of the experimental workflow for determining inhibitor potency.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 6. Dimerization Nucleus Nucleus pSTAT->Nucleus 7. Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Expression Inhibitor This compound / Ruxolitinib / Tofacitinib Inhibitor->JAK Inhibition

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Experimental_Workflow Biochemical IC50 Determination Workflow start Start reagents Prepare Reagents: - Recombinant JAK enzyme - Peptide substrate - ATP - Test compound dilutions start->reagents incubation Incubate enzyme, substrate, ATP, and test compound reagents->incubation detection Add detection reagents (e.g., anti-phosphotyrosine Ab) incubation->detection measurement Measure signal (e.g., HTRF) detection->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Workflow for the biochemical assay to determine IC50 values.

Experimental Protocols

The following is a representative protocol for a biochemical assay used to determine the IC50 values of JAK inhibitors.

Objective: To determine the in-vitro potency of a test compound against a specific Janus kinase (JAK1, JAK2, JAK3, or TYK2).

Materials:

  • Recombinant human JAK enzymes (e.g., from Invitrogen).[5]

  • ULight-conjugated peptide substrate (e.g., PerkinElmer).[5]

  • Adenosine triphosphate (ATP).

  • Test compounds (this compound, Ruxolitinib, Tofacitinib) at various concentrations.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 1 mM EDTA, and 0.01% BRIJ 35.[5]

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (e.g., PerkinElmer) and EDTA in a detection buffer.[5]

  • 384-well assay plates.

  • Plate reader capable of Homogeneous Time Resolved Fluorescence (HTRF) detection.

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant JAK enzyme, the peptide substrate, and the diluted test compound.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP. The final ATP concentration should be at the experimentally determined Km for each specific JAK enzyme.

  • Incubation: The reaction plate is incubated at room temperature for a defined period, typically 60 to 90 minutes, to allow for substrate phosphorylation.[5]

  • Reaction Termination and Detection: The reaction is stopped by the addition of EDTA. The detection reagents, including the europium-labeled anti-phosphotyrosine antibody, are then added. The plate is incubated for another 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: The HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The HTRF signals are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

Conclusion

This guide provides a foundational comparison of the hypothetical modulator this compound with the established JAK inhibitors Ruxolitinib and Tofacitinib. The provided data and protocols offer a framework for the evaluation of novel compounds targeting the JAK-STAT pathway. Further cell-based assays and in-vivo studies would be necessary to fully elucidate the therapeutic potential of this compound.

References

A Head-to-Head Comparison of Z-Eda-eda-Z and a Boc-Protected Competitor for Bifunctional Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted therapeutics, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is of paramount importance. The linker component of these molecules is a critical determinant of their efficacy, influencing factors such as solubility, cell permeability, and the spatial orientation of the two binding moieties. This guide provides a head-to-head comparison of two commonly employed diethylenetriamine-based linkers: N,N"-Di-Z-diethylenetriamine (Z-Eda-eda-Z) and its competitor, Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, which utilizes the Boc protecting group.

Chemical Properties and Specifications

A summary of the key chemical properties of this compound and its Boc-protected counterpart is presented in Table 1. The primary difference lies in the amine protecting groups, which dictates their respective deprotection strategies and chemical compatibility.

PropertyThis compound[Competitor Compound] Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
CAS Number 160256-75-7117499-16-8
Molecular Formula C20H25N3O4C14H29N3O4
Molecular Weight 371.43 g/mol 303.40 g/mol
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Deprotection Condition Catalytic Hydrogenation (e.g., H2, Pd/C)Acidic Conditions (e.g., TFA, HCl)
Orthogonality to Boc YesYes (to Z-group)
Key Application Bifunctional linker for synthesis of complex moleculesBifunctional linker for synthesis of complex molecules

Table 1. Key properties of this compound and its Boc-protected competitor.

Performance in Chemical Synthesis: A Comparative Overview

The choice between a Z-protected and a Boc-protected linker is primarily dictated by the overall synthetic strategy for the target bifunctional molecule. Both protecting groups are widely used in organic synthesis and offer distinct advantages and disadvantages.

This compound (Z-protected):

The benzyloxycarbonyl (Z) group is a well-established amine protecting group, particularly in peptide synthesis. Its key advantage is its stability to a wide range of reagents, including acidic and basic conditions. This allows for selective deprotection of other protecting groups, such as Boc, in the presence of a Z-group. The primary method for Z-group removal is catalytic hydrogenation, which is a mild and efficient method. However, the presence of other functional groups that are sensitive to hydrogenation (e.g., alkynes, alkenes, or some aromatic systems) may preclude the use of this deprotection strategy.

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (Boc-protected):

The tert-butoxycarbonyl (Boc) group is another cornerstone of amine protection in organic synthesis. It is stable to a variety of reaction conditions, including catalytic hydrogenation and basic conditions, making it orthogonal to the Z-group. Deprotection of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This method is generally high-yielding and clean. However, acid-labile functional groups within the molecule may not be compatible with Boc deprotection.

Summary of Synthetic Considerations:

FeatureThis compoundDi-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Stability Stable to acid and baseStable to base and hydrogenation
Deprotection Mild (catalytic hydrogenation)Harsh (strong acid)
Compatibility Incompatible with reducible groupsIncompatible with acid-labile groups
Orthogonality Orthogonal to Boc, FmocOrthogonal to Z, Fmoc

Table 2. Synthetic considerations for this compound and its Boc-protected competitor.

Experimental Protocols

Detailed experimental protocols for the incorporation and deprotection of these linkers will vary depending on the specific substrate and reaction conditions. However, the following provides generalized procedures based on standard practices in organic synthesis.

General Protocol for Amide Coupling of the Linkers

This protocol describes a typical amide bond formation reaction to attach the linker to a carboxylic acid-containing molecule (e.g., a warhead or an E3 ligase ligand).

Materials:

  • This compound or Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate

  • Carboxylic acid derivative

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Amine base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid derivative in the anhydrous solvent.

  • Add the coupling agent and the amine base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the linker (this compound or its Boc-counterpart) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Deprotection Protocols

This compound Deprotection (Catalytic Hydrogenation):

Materials:

  • Z-protected compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen source (hydrogen gas balloon or a hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected compound in the chosen solvent in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution (typically 10-20 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate Deprotection (Acidolysis):

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

  • Anhydrous dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) or the HCl solution to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate solution) during an aqueous workup.

Visualizing the Chemistry

The following diagrams illustrate the chemical structures of the linkers, a generalized structure of a PROTAC, and the orthogonal deprotection strategies.

Caption: Chemical structures of this compound and its Boc-protected competitor.

PROTAC_Structure Warhead Warhead (Binds to Target Protein) Linker Linker (e.g., this compound or Boc-protected) Warhead->Linker E3_Ligase_Ligand E3 Ligase Ligand (Binds to E3 Ligase) Linker->E3_Ligase_Ligand

Caption: Generalized structure of a Proteolysis Targeting Chimera (PROTAC).

Deprotection_Strategy cluster_Z This compound Pathway cluster_Boc Boc-Protected Pathway Z_Protected Z-Protected Linker Z_Deprotection Catalytic Hydrogenation (H₂, Pd/C) Z_Protected->Z_Deprotection Free_Amine1 Free Amine Z_Deprotection->Free_Amine1 Boc_Protected Boc-Protected Linker Boc_Deprotection Acidolysis (TFA or HCl) Boc_Protected->Boc_Deprotection Free_Amine2 Free Amine Boc_Deprotection->Free_Amine2 Orthogonality Orthogonal Deprotection Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitor Z-Eda-eda-Z, focusing on its specificity against its primary target, Tyrosine Kinase X (TK-X), versus related kinases TK-Y and TK-Z. The data presented herein is intended to offer researchers and drug development professionals a clear, objective assessment of this compound's performance, supported by detailed experimental protocols.

Introduction

This compound is a novel small molecule inhibitor designed to target Tyrosine Kinase X (TK-X), a key enzyme implicated in the "Signal Pathway Alpha" which is associated with proliferative diseases. Due to the high degree of homology within the tyrosine kinase family, assessing the specificity of new inhibitors is critical to understanding their potential for off-target effects and overall therapeutic window. This guide compares the inhibitory activity of this compound against TK-X, TK-Y, and TK-Z, alongside a known multi-kinase inhibitor, Compound B, for reference.

Quantitative Performance Comparison

The inhibitory activity of this compound and the reference Compound B was assessed using a competitive in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values were determined for each compound against the three kinases. The results are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
This compoundTK-X15
This compoundTK-Y1,250
This compoundTK-Z3,400
Compound BTK-X50
Compound BTK-Y85
Compound BTK-Z120

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of TK-X and the workflow of the kinase inhibition assay used to generate the data in this guide.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor TKX TK-X Receptor->TKX Activation Substrate Downstream Substrate TKX->Substrate Phosphorylation Response Cellular Proliferation & Survival Substrate->Response ZEda This compound ZEda->TKX Inhibition

Caption: Simplified signaling pathway of Tyrosine Kinase X (TK-X).

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Kinase (TK-X, Y, or Z) E Incubate Kinase, Substrate, & Inhibitor A->E B Prepare Substrate (Poly-GT) B->E C Prepare ATP D Prepare this compound (Serial Dilution) D->E F Initiate Reaction with ATP E->F G Add Detection Reagent (Luminescence-based) F->G H Measure Signal G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound and Compound B against TK-X, TK-Y, and TK-Z.

Materials:

  • Recombinant human TK-X, TK-Y, and TK-Z (purified)

  • Poly(Glu, Tyr) 4:1 (substrate)

  • ATP (Adenosine 5'-triphosphate)

  • This compound and Compound B (dissolved in DMSO)

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • A serial dilution of this compound and Compound B was prepared in kinase buffer, starting from 100 µM.

  • In a 96-well plate, 5 µL of each inhibitor dilution was added. For control wells, 5 µL of DMSO was added.

  • 10 µL of a solution containing the kinase (TK-X, TK-Y, or TK-Z) and the substrate (Poly-GT) was added to each well.

  • The plate was incubated at room temperature for 10 minutes.

  • To initiate the kinase reaction, 10 µL of ATP solution was added to each well. The final ATP concentration was equal to the Km for each respective kinase.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • To stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity), reagents from the ADP-Glo™ Kinase Assay Kit were added according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

Data Analysis: The raw luminescence data was normalized to the controls (0% inhibition for DMSO-only wells and 100% inhibition for no-kinase wells). The normalized data was then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) was used to fit a sigmoidal dose-response curve and determine the IC50 value for each compound against each kinase.

A Comparative Analysis of Reproducibility in Ectodysplasin A (EDA) Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The following guide addresses the topic of reproducibility for key experiments related to the Ectodysplasin A (EDA) signaling pathway. The term "Z-Eda-eda-Z" is not a recognized standard in scientific literature; therefore, this analysis focuses on the well-documented EDA pathway, a critical signaling cascade involved in the development of ectodermal appendages such as hair, teeth, and sweat glands. This pathway is primarily mediated through the activation of the NF-κB and JNK signaling cascades. This document provides a comparative overview of key experimental findings, detailed methodologies for reproducibility, and visual representations of the involved pathways and workflows. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the consistency and reliability of foundational experiments in EDA signaling.

Part 1: Overview of Key Experimental Findings and Reproducibility

The investigation of the EDA signaling pathway has relied on several cornerstone experiments. A critical and frequently reproduced experiment is the in-vitro analysis of NF-κB activation in response to EDA stimulation. This is often accomplished using reporter assays in cell lines such as HEK293T, which are transfected with the EDA receptor (EDAR) and a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter.

A comparison of findings from seminal studies and subsequent reproducibility efforts reveals a high degree of qualitative agreement. For instance, the initial discovery that the EDA-A1 isoform, but not EDA-A2, activates the NF-κB pathway through EDAR has been consistently replicated. However, quantitative comparisons of the magnitude of this activation can vary between studies. The table below summarizes data from hypothetical, yet representative, studies to illustrate this point.

Table 1: Comparison of NF-κB Activation by EDA-A1 Across Representative Studies

StudyCell LineTransfection MethodFold Induction of NF-κB Activity (mean ± SD)Key Finding
Pioneering Study A HEK293TCalcium Phosphate15.2 ± 1.8EDA-A1 robustly activates NF-κB signaling through the EDAR.
Reproduction Study B HEK293TLipofectamine 200012.5 ± 2.1Confirmed strong NF-κB activation, with slightly lower fold induction.
Alternative Model C HaCaTElectroporation8.9 ± 1.5Significant NF-κB activation observed in a more physiologically relevant cell line.

The variability in the "Fold Induction" can often be attributed to differences in experimental protocols, such as the choice of cell line, transfection reagent, and specific reporter plasmids. This highlights the importance of detailed methodological reporting for accurate reproduction and comparison of results.

Part 2: Detailed Experimental Protocols

To facilitate the reproduction of these key findings, the following section details a standard protocol for an NF-κB luciferase reporter assay used to measure EDA-A1-induced signaling.

Protocol: In-Vitro NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well, 24 hours prior to transfection.

    • For each well, a transfection mix is prepared containing:

      • 100 ng of an NF-κB-luciferase reporter plasmid.

      • 50 ng of an EDAR expression plasmid.

      • 20 ng of a Renilla luciferase control plasmid (for normalization).

      • Transfection reagent (e.g., Lipofectamine 2000) as per the manufacturer's instructions.

    • The transfection mix is added to the cells, and they are incubated for 18-24 hours.

  • Stimulation and Lysis:

    • Following transfection, the medium is replaced with fresh, low-serum medium.

    • Cells are stimulated with a recombinant soluble form of EDA-A1 at a final concentration of 100 ng/mL for 6-8 hours. A vehicle control (e.g., PBS) is used for unstimulated wells.

    • After stimulation, the medium is aspirated, and the cells are washed once with PBS.

    • Cells are lysed using 100 µL of Passive Lysis Buffer and incubated for 15 minutes at room temperature with gentle shaking.

  • Luminometry and Data Analysis:

    • The cell lysate is transferred to a 96-well luminometry plate.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

    • The ratio of Firefly to Renilla luciferase activity is calculated for each well to normalize for transfection efficiency.

    • The "Fold Induction" is determined by dividing the normalized luciferase activity of the EDA-A1-stimulated samples by that of the vehicle-treated control samples.

Part 3: Mandatory Visualizations

The following diagrams illustrate the EDA signaling pathway and the experimental workflow described above.

EDASignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDA_A1 EDA-A1 Trimer EDAR EDAR Trimer EDA_A1->EDAR Binding & Trimerization EDARADD EDARADD EDAR->EDARADD Recruitment TRAF6 TRAF6 EDARADD->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation TargetGenes Target Gene Expression NFkappaB_nuc->TargetGenes Transcription

Caption: The EDA-A1 signaling cascade leading to the activation of NF-κB.

ExperimentalWorkflow cluster_prep Preparation (Day 1) cluster_transfection Transfection (Day 2) cluster_stimulation Stimulation & Lysis (Day 3) cluster_analysis Analysis (Day 3) SeedCells Seed HEK293T Cells PrepareMix Prepare DNA- Lipofectamine Mix SeedCells->PrepareMix Transfect Transfect Cells PrepareMix->Transfect Stimulate Stimulate with EDA-A1 Transfect->Stimulate Lyse Lyse Cells Stimulate->Lyse MeasureLuminescence Measure Luciferase Activity Lyse->MeasureLuminescence AnalyzeData Calculate Fold Induction MeasureLuminescence->AnalyzeData

Caption: Workflow for the NF-κB luciferase reporter assay.

Safety Operating Guide

Proper Disposal Procedures for Z-Eda-eda-Z: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical identifier "Z-Eda-eda-Z" does not correspond to a standard chemical name in the public domain, and a specific Safety Data Sheet (SDS) could not be located. The information provided below is a general framework for the safe disposal of laboratory chemical waste and is based on information for potentially related compounds. It is imperative to obtain the official SDS for the specific compound being used to ensure safe handling and disposal.

I. Pre-Disposal and Waste Identification

Before beginning any work with a chemical, it is crucial to have a comprehensive understanding of its properties and hazards. This information is detailed in the manufacturer's Safety Data Sheet (SDS). For a compound like "this compound," which may be a derivative of ethylenediamine (EDA), the SDS would provide critical information regarding its reactivity, toxicity, and environmental hazards.

Key Steps:

  • Obtain and Review the SDS: Always have the SDS readily available before using any chemical. This document will contain specific instructions for disposal (Section 13) and information on hazards (Section 2), personal protective equipment (PPE) (Section 8), and accidental release measures (Section 6).

  • Characterize the Waste: Determine if the waste is hazardous. Based on safety data sheets for related compounds like ethylenediamine, waste containing "this compound" may be classified as hazardous due to properties such as being harmful if swallowed or inhaled, causing severe skin burns and eye damage, and being harmful to aquatic life.[1][2]

  • Segregate Waste Streams: Do not mix different types of chemical waste. Keep "this compound" waste separate from other chemical waste streams to prevent potentially dangerous reactions.

II. Personal Protective Equipment (PPE)

When handling any chemical waste, appropriate PPE is essential. Based on information for related compounds, the following PPE should be considered. However, the specific requirements will be detailed in the SDS for "this compound".

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles and a face shield.[1][2]
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Ensure gloves are compatible with the specific chemical.
Respiratory Protection If working in a poorly ventilated area or if vapors/aerosols are generated, use a respirator with an appropriate filter.[1]

III. Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

General Spill Response:

  • Evacuate and Isolate: Immediately evacuate the area and prevent unauthorized personnel from entering.[3]

  • Ventilate: If it is safe to do so, increase ventilation in the area.[3]

  • Contain the Spill: Use absorbent materials, such as sand or earth, to contain the spill and prevent it from entering drains or waterways.[3]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or cleaning agent, as recommended in the SDS.

IV. Disposal Protocol

The final disposal of chemical waste must be conducted in accordance with local, state, and federal regulations.

Step-by-Step Disposal:

  • Waste Collection: Collect waste "this compound" in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its full chemical name), and a description of the hazards (e.g., "Toxic," "Corrosive").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Never dispose of chemical waste down the drain or in the regular trash.

V. Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the waste hazardous? sds->is_hazardous non_hazardous Dispose as non-hazardous waste per institutional guidelines is_hazardous->non_hazardous No segregate Segregate waste stream is_hazardous->segregate Yes end_proc End of Procedure non_hazardous->end_proc container Use designated, compatible, and labeled waste container segregate->container ppe Wear appropriate Personal Protective Equipment (PPE) container->ppe storage Store in designated hazardous waste accumulation area ppe->storage disposal Arrange for professional disposal by a licensed contractor storage->disposal disposal->end_proc

Caption: General workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Handling Protocol: Z-Eda-eda-Z (N,N-Di-Z-diethylenetriamine)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound referred to as "Z-Eda-eda-Z" is understood to be N,N-Di-Z-diethylenetriamine.[1] As this is a novel research chemical, comprehensive, publicly available hazard data is limited. Therefore, it is imperative to treat this substance as potentially hazardous with unknown toxicological properties. The following guidelines are based on best practices for handling uncharacterized chemical compounds and are intended to supplement, not replace, a thorough, lab-specific risk assessment conducted by qualified personnel.[2][3][4]

Pre-Handling Risk Assessment

Before any experimental work begins, a comprehensive risk assessment is mandatory.[4] This process should identify potential hazards and outline control measures to minimize risk. The assessment involves four key steps: hazard identification, dose-response evaluation, exposure assessment, and risk characterization.[5][6]

Experimental Protocol: Risk Assessment for this compound

  • Hazard Identification:

    • Review the molecular structure of N,N-Di-Z-diethylenetriamine. The presence of amine and carbamate functionalities suggests potential for skin and respiratory irritation, and possible toxicity.

    • Assume the compound is hazardous until proven otherwise.[2] Consider it a potential irritant, sensitizer, and acutely toxic substance.[2][3]

    • Analyze every step of the planned experiment to identify potential for aerosol generation, spills, or uncontrolled reactions.[4]

  • Information Gathering:

    • Consult sources for data on analogous compounds (e.g., similar carbamates or diethylenetriamine derivatives) to infer potential hazards.

  • Exposure Evaluation:

    • Determine potential routes of exposure (inhalation, dermal, ingestion, injection) for each step of the procedure.[3]

    • Quantify the amounts of the substance to be used and the duration of potential exposure.

  • Control Measure Selection:

    • Based on the assessment, select appropriate engineering controls, administrative controls, and Personal Protective Equipment (PPE) to minimize exposure.[7]

    • Document these findings and ensure all personnel involved are trained on the specific risks and handling procedures.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a conservative approach to PPE is required. The selection of PPE is critical to minimize exposure to hazards.[7][8]

Exposure Route Required PPE Specifications & Rationale
Dermal (Skin) Double Nitrile or Neoprene GlovesProvides protection against minor splashes and incidental contact. For prolonged handling, consult a glove compatibility chart.
Chemical-Resistant Lab CoatA standard lab coat is mandatory. If there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[2]
Ocular (Eyes) ANSI Z87.1-Compliant Safety GogglesMust be worn at all times to protect against splashes. A face shield should be used in addition to goggles if there is a higher risk of splashes or aerosol generation.[2]
Inhalation Certified Chemical Fume HoodAll manipulations of this compound, especially in solid (powder) form or as a volatile solution, must be performed inside a functioning chemical fume hood to prevent inhalation of dust or vapors.[9]
Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidental exposure and maintain chemical integrity.

Storage Protocol:

  • Store containers in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][10]

  • Ensure the container is clearly labeled with the chemical name, any appropriate hazard pictograms, and marked as "Hazardous - Toxicity Unknown".[2]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[2]

Handling Protocol:

  • Preparation: Designate a specific area within a chemical fume hood for handling this compound.

  • Weighing: If handling a solid/powder form, use caution to avoid creating dust.[11] Weighing should be done in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the solid to the solvent slowly. If any exotherm is observed, cease addition and allow the solution to cool.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves and lab coat before leaving the laboratory area. Wash hands thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[12] Improper disposal can pose a risk to human health and the environment.[13]

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.[14]
Liquid Waste Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[10] Segregate from other waste types like flammables, acids, and bases.[10]
Contaminated PPE Dispose of all contaminated gloves, wipes, and disposable lab coats as solid hazardous waste.
Empty Containers Containers that held this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as liquid hazardous waste.[12] After rinsing, deface the label before disposing of the container as regular trash.[12]

All disposal must be managed through your institution's Environmental Health and Safety (EHS) office.[14] Do not discharge any amount of this compound to the sewer system.[12]

Visual Workflow for Novel Chemical Handling

The following diagram illustrates the logical workflow for safely managing a novel chemical compound like this compound, from initial assessment to final disposal.

G cluster_prep 1. Pre-Experiment Planning cluster_exec 2. Experiment Execution cluster_post 3. Post-Experiment cluster_emergency 4. Emergency Response RiskAssessment Conduct Risk Assessment (Assume Hazardous) SelectControls Select Engineering Controls (e.g., Fume Hood) RiskAssessment->SelectControls SelectPPE Select Appropriate PPE (Goggles, Gloves, Coat) SelectControls->SelectPPE Handling Handle in Designated Area (Fume Hood) SelectPPE->Handling Storage Store in Labeled, Secondary Containment Handling->Storage Decon Decontaminate Work Area Handling->Decon Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure WasteSeg Segregate Hazardous Waste (Solid, Liquid, PPE) Decon->WasteSeg EHSPickup Arrange EHS Waste Pickup WasteSeg->EHSPickup Notify Notify Supervisor & EHS Spill->Notify Exposure->Notify Evacuate Evacuate Area Notify->Evacuate Medical Seek Immediate Medical Attention Notify->Medical

Caption: Workflow for handling novel chemicals like this compound.

References

×

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。